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  • Product: 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride
  • CAS: 82362-87-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone Hydrochloride: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, a molecule of significant interest wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, a molecule of significant interest within the broader class of pyridazinone derivatives. By synthesizing data from established literature on the 6-phenyl-3(2H)-pyridazinone core and related analogues, this document offers insights into its chemical properties, plausible synthetic routes, and potential pharmacological applications. Given the limited direct public data on this specific hydrochloride salt, this guide extrapolates from well-documented congeners to provide a robust framework for research and development.

Introduction: The Prominence of the Pyridazinone Scaffold

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of 3(2H)-pyridazinone have demonstrated a remarkable breadth of biological activities, including cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][3] The 6-phenyl-substituted pyridazinones, in particular, have been a fertile ground for the discovery of potent therapeutic agents.[1][4][5] The introduction of an aminoethyl group at the N-2 position and its formulation as a hydrochloride salt are strategic modifications aimed at enhancing bioavailability and exploring new structure-activity relationships.

Physicochemical Properties

While specific experimental data for 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride is not widely published, we can infer its key properties based on its constituent parts: the 6-phenyl-3(2H)-pyridazinone core and the 2-(2-aminoethyl) hydrochloride side chain.

Core Compound: 6-phenyl-3(2H)-pyridazinone

The parent compound, 6-phenyl-3(2H)-pyridazinone, is a white crystalline solid.[4] Its poor aqueous solubility is a known challenge in formulation development.[4]

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O[4]
Molar Mass172.18 g/mol [4]
CAS Registry Number2166-31-6[4]
Target Compound: 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone Hydrochloride

The addition of the 2-aminoethyl side chain and its conversion to a hydrochloride salt are expected to significantly alter the physicochemical properties, most notably the solubility.

PropertyInferred/Reported ValueSource
Molecular FormulaC₁₂H₁₄ClN₃O[6]
Molar Mass251.71 g/mol [6]
CAS Registry Number1609399-79-2[6]
Appearance Likely a white to off-white crystalline solidInferred
Solubility Expected to have significantly improved aqueous solubility compared to the parent pyridazinone due to the presence of the hydrochloride salt.Inferred
pKa The primary amine on the aminoethyl side chain is expected to have a pKa in the physiological range, making it protonated and positively charged in most biological environments.Inferred

Synthesis and Characterization

The synthesis of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride would logically follow a multi-step pathway common for N-substituted pyridazinones.

Proposed Synthetic Pathway

The synthesis would likely commence with the formation of the 6-phenyl-3(2H)-pyridazinone core, followed by N-alkylation and subsequent hydrochloride salt formation.

Synthesis_Pathway A 3-Benzoylpropionic Acid + Hydrazine Hydrate B 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone A->B Cyclocondensation C 6-Phenyl-3(2H)-pyridazinone B->C Dehydrogenation (e.g., Br2 in Acetic Acid) E 2-(2-Phthalimidoethyl)-6-phenyl-3(2H)-pyridazinone C->E N-Alkylation D N-(2-bromoethyl)phthalimide or similar protected aminoethyl halide D->E G 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone E->G Phthalimide Deprotection F Hydrazine Hydrate (deprotection) F->G I 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride G->I Salt Formation H HCl in inert solvent H->I

Caption: Proposed synthetic workflow for 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 6-Phenyl-3(2H)-pyridazinone [4]

  • A mixture of 3-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (2 equivalents) is refluxed in ethanol for approximately 6 hours.

  • The reaction mixture is cooled, and the resulting solid (6-phenyl-4,5-dihydropyridazin-3(2H)-one) is filtered, washed with water, and dried.

  • The intermediate is dissolved in acetic acid.

  • A solution of bromine in acetic acid is added dropwise at an elevated temperature (e.g., 80°C).

  • The mixture is stirred for a short period, then cooled.

  • The precipitated solid is filtered, washed extensively with water, and recrystallized from ethanol to yield pure 6-phenyl-3(2H)-pyridazinone.

Step 2: N-Alkylation and Deprotection (General Procedure)

  • To a solution of 6-phenyl-3(2H)-pyridazinone (1 equivalent) in a suitable aprotic solvent (e.g., DMF), a base such as potassium carbonate (1.5 equivalents) is added.

  • A protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide (1.1 equivalents), is added, and the mixture is heated (e.g., 60-80°C) until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

  • The crude N-alkylated intermediate is dissolved in ethanol, and hydrazine hydrate (excess) is added. The mixture is refluxed to cleave the phthalimide protecting group.

  • After cooling, the phthalhydrazide byproduct is filtered off. The filtrate, containing the desired amine, is concentrated.

Step 3: Hydrochloride Salt Formation

  • The crude 2-(2-aminoethyl)-6-phenyl-3(2H)-pyridazinone is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or ether).

  • A solution of hydrochloric acid in an inert solvent (e.g., HCl in ether or isopropanol) is added dropwise with stirring.

  • The resulting precipitate, 2-(2-aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the phenyl, pyridazinone, and aminoethyl moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O of the pyridazinone, N-H of the amine, and aromatic C-H bonds.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, confirming the empirical formula.

Pharmacological Profile and Potential Applications

The pyridazinone scaffold is associated with a diverse range of pharmacological activities. The introduction of the 2-(2-aminoethyl) group could modulate these activities or introduce new ones.

Potential Therapeutic Areas

Pharmacological_Potential cluster_cardio cluster_cns cluster_inflam cluster_cancer Core 2-(2-Aminoethyl)-6-phenyl- 3(2H)-pyridazinone HCl Cardiovascular Cardiovascular Effects Core->Cardiovascular CNS CNS Activity Core->CNS AntiInflammatory Anti-inflammatory & Analgesic Core->AntiInflammatory Anticancer Anticancer Activity Core->Anticancer Vasodilator Vasodilator Cardiovascular->Vasodilator Potential Mechanism Cardiotonic Cardiotonic (Inotropic) Cardiovascular->Cardiotonic Potential Mechanism Antihypertensive Antihypertensive Cardiovascular->Antihypertensive Potential Mechanism Anticonvulsant Anticonvulsant CNS->Anticonvulsant Potential Mechanism AChE_Inhibitor AChE Inhibitor CNS->AChE_Inhibitor Potential Mechanism COX_Inhibition COX Inhibition AntiInflammatory->COX_Inhibition Potential Mechanism Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition Potential Mechanism

Caption: Potential pharmacological activities of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone HCl.

  • Cardiovascular Effects: Many 6-phenyl-3(2H)-pyridazinone derivatives exhibit potent cardiovascular activities.[1][4] These include positive inotropic (cardiotonic) effects, vasodilation, and antihypertensive properties.[1][3][7] Some of these effects are mediated through the inhibition of phosphodiesterase III (PDEIII).[3] The title compound is a promising candidate for investigation in heart failure and hypertension.[1][7]

  • Anti-inflammatory and Analgesic Activity: A significant number of pyridazinone derivatives have been reported to possess anti-inflammatory and analgesic properties, with some acting as cyclooxygenase (COX) inhibitors.[1][8] The 2,6-disubstituted pyridazinones have shown potent COX-2 inhibitory activity with reduced ulcerogenic side effects compared to traditional NSAIDs.[8]

  • Anticonvulsant Activity: The pyridazinone nucleus is also found in compounds with anticonvulsant properties, suggesting potential applications in epilepsy and other seizure disorders.[1]

  • Anticancer Activity: The pyridazinone scaffold has been explored for the development of anticancer agents, with some derivatives showing inhibitory activity against various protein kinases.[7]

  • Acetylcholinesterase (AChE) Inhibition: Certain 2,6-disubstituted pyridazinones have been identified as novel acetylcholinesterase inhibitors, indicating a potential therapeutic role in Alzheimer's disease.[9]

The presence of the basic aminoethyl side chain could facilitate interactions with acidic residues in enzyme active sites or receptor binding pockets, potentially enhancing potency or altering the pharmacological profile compared to other N-2 substituted analogs.

Conclusion and Future Directions

2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride represents a promising, yet underexplored, molecule built upon the versatile and biologically active 6-phenyl-3(2H)-pyridazinone scaffold. Its enhanced aqueous solubility makes it an attractive candidate for further preclinical and clinical development. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound using modern analytical techniques.

  • In-depth Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its activity across a range of therapeutic targets, particularly in the cardiovascular, inflammation, and central nervous system areas.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to understand the impact of substitutions on the phenyl ring and modifications to the aminoethyl side chain.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activities.

This technical guide provides a foundational understanding for researchers and drug developers to begin or advance their exploration of this intriguing pyridazinone derivative.

References

  • G. S. S. V. L. N. Sridevi, P. V. Kumar, and C. S.
  • F. Shakeel, M. Imran, N. Haq, S. Alshehri, and M. K. Anwer, "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents," MDPI, 2019. [Link]

  • PubChem, "5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone," National Center for Biotechnology Information. [Link]

  • PubChem, "3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-propoxy-, hydrochloride," National Center for Biotechnology Information. [Link]

  • M. Imran, M. F. Khan, and S. A. Khan, "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction," ResearchGate, 2017. [Link]

  • H. A. El-Sayed, S. G. Abdel-Hamide, and H. A. El-Kashef, "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer," Future Medicinal Chemistry, vol. 12, no. 1, pp. 65-88, 2020. [Link]

  • A. M. El-Sayed, M. Abdel-Aziz, and A. M. El-Tawil, "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview," Molecules, vol. 25, no. 18, p. 4236, 2020. [Link]

  • A. M. El-Sayed, N. A. Khalil, and O. M. El-Badry, "2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations," Molecules, vol. 22, no. 11, p. 1842, 2017. [Link]

  • M. A. El-Sayed, M. A. Abdel-Aziz, and A. M. El-Tawil, "Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents," Archiv der Pharmazie, vol. 350, no. 8, 2017. [Link]

  • ChemBK, "2-(2-aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride". [Link]

  • Y. Nitta, F. Yoneda, T. Ohtaka, and T. Kato, "[PYRIDAZINE DERIVATIVES. V. SYNTHESIS OF DERIVATIVES OF 6-PHENYL-3(2H)-PYRIDAZINONE]," Chemical & Pharmaceutical Bulletin, vol. 12, pp. 69-73, 1964. [Link]

  • X. R. Li, Y. P. Wang, and Y. L. Li, "Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives," Yao Xue Xue Bao, vol. 32, no. 1, pp. 27-31, 1997. [Link]

  • J. H. Kim, et al., "Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 21, pp. 4969-4973, 2014. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride (CAS No. 1609399-79-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, a molecule belonging to the p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, a molecule belonging to the pharmacologically significant class of pyridazinone derivatives. While specific research on this particular hydrochloride salt is emerging, this document synthesizes the extensive body of knowledge surrounding the 6-phenyl-3(2H)-pyridazinone core. We will delve into the established synthetic methodologies, explore the diverse and potent biological activities exhibited by its analogs, and elucidate the potential mechanisms of action that underpin their therapeutic promise. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this chemical scaffold.

Introduction: The Pyridazinone Core - A Scaffold of Therapeutic Versatility

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant interest due to their wide spectrum of pharmacological activities.[2] The presence of the 6-phenyl substituent, in particular, has been shown to be a key determinant for a range of biological effects, from cardiovascular to anti-inflammatory and anticancer properties.[1] The title compound, 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, incorporates an aminoethyl side chain at the N2 position, a modification that can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth analysis of the parent core's known attributes to infer the potential of this specific molecule.

Synthesis and Characterization

While a specific, detailed synthesis for 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride is not extensively published in peer-reviewed literature, a general and robust synthetic strategy for 6-phenyl-3(2H)-pyridazinone and its N-substituted derivatives is well-established.[3]

General Synthesis of the 6-Phenyl-3(2H)-pyridazinone Core

A common and efficient method for the synthesis of the 6-phenyl-3(2H)-pyridazinone core involves the condensation of a γ-keto acid with a hydrazine derivative.[4]

Step-by-step Protocol:

  • Reaction of a γ-keto acid with hydrazine: 3-Benzoylpropionic acid is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.[3] This reaction forms the dihydropyridazinone intermediate.

  • Dehydrogenation: The resulting 6-phenyl-4,5-dihydropyridazin-3(2H)-one is then dehydrogenated to introduce the double bond and form the aromatic pyridazinone ring. This can be achieved using a reagent like bromine in acetic acid.[3]

N-Alkylation to Introduce the Aminoethyl Side Chain

To synthesize the title compound, the 6-phenyl-3(2H)-pyridazinone core would undergo N-alkylation at the N2 position.

Plausible Synthetic Route:

  • Protection of the amino group: The alkylating agent, 2-bromoethylamine, would likely have its amino group protected, for example, as a phthalimide or a Boc-protected amine.

  • Alkylation: The N-protected bromoethylamine is then reacted with 6-phenyl-3(2H)-pyridazinone in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

  • Deprotection: The protecting group is subsequently removed to yield the desired 2-(2-aminoethyl)-6-phenyl-3(2H)-pyridazinone.

  • Salt Formation: Finally, the free base is treated with hydrochloric acid in an appropriate solvent to afford the hydrochloride salt.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the phenyl protons, the pyridazinone ring protons, and the ethyl chain protons.
¹³C NMR Resonances for the carbonyl carbon, the phenyl carbons, and the carbons of the pyridazinone ring and the ethyl side chain.
Mass Spectrometry A molecular ion peak corresponding to the mass of the free base (C₁₂H₁₃N₃O).
FT-IR Characteristic absorption bands for the C=O (amide) and N-H (amine) functional groups.

Biological Activities and Therapeutic Potential

The 6-phenyl-3(2H)-pyridazinone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities.[2] The introduction of different substituents at various positions on the pyridazinone ring can fine-tune the pharmacological profile.[5]

Cardiovascular Effects

Many 6-phenyl-3(2H)-pyridazinone derivatives have been investigated for their cardiovascular effects, particularly as vasodilators and antihypertensive agents.[1][6]

  • Vasodilation: Some derivatives have been shown to induce vasodilation, potentially through the modulation of endothelial nitric oxide synthase (eNOS) or by acting as phosphodiesterase (PDE) inhibitors.[1]

  • Antiplatelet Activity: Modification of substituents on the pyridazinone ring has been shown to influence antiplatelet aggregation activity.[5]

Anti-inflammatory and Analgesic Properties

A significant body of research highlights the anti-inflammatory and analgesic potential of this class of compounds.[7][8][9]

  • COX-2 Inhibition: Several 2,6-disubstituted pyridazin-3(2H)-one derivatives have demonstrated potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7][9]

Anticancer Activity

Recent studies have explored the potential of pyridazinone derivatives as anticancer agents.[1] Their mechanism of action in this context is often linked to the inhibition of protein kinases involved in cancer cell proliferation and survival.

Other Potential Activities

The pyridazinone core has also been associated with a range of other biological activities, including:

  • Antimicrobial[2]

  • Anticonvulsant[2]

  • Antitubercular[1]

Mechanism of Action: A Multifaceted Approach

The diverse biological activities of 6-phenyl-3(2H)-pyridazinone derivatives stem from their ability to interact with multiple biological targets.

Inhibition of Cyclooxygenase (COX) Enzymes

For their anti-inflammatory effects, a primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Pyridazinone 6-Phenyl-3(2H)- pyridazinone Derivative Pyridazinone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 6-phenyl-3(2H)-pyridazinone derivatives.

Modulation of Vascular Tone

The vasodilatory effects of these compounds can be attributed to several potential mechanisms.

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell eNOS_inactive eNOS (inactive) eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Pyridazinone 6-Phenyl-3(2H)- pyridazinone Derivative Pyridazinone->eNOS_inactive Activation? cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation

Caption: Potential mechanism of vasodilation via the nitric oxide/cGMP pathway.

Future Directions and Conclusion

The 6-phenyl-3(2H)-pyridazinone scaffold represents a highly promising starting point for the development of new therapeutic agents. While 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride itself requires further specific investigation, the wealth of data on its structural analogs provides a strong rationale for its potential biological activity. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing and publishing a detailed and reproducible synthetic route and comprehensive analytical data for the title compound.

  • In Vitro and In Vivo Screening: Evaluating its activity in a panel of assays relevant to its predicted therapeutic areas, such as COX-2 inhibition, vasodilation, and anticancer cell line proliferation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to further understand the impact of the aminoethyl side chain and other structural modifications on biological activity.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Link

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Link

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Institutes of Health. Link

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Link

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Link

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. PubMed. Link

  • Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. PubMed. Link

  • Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. PubMed. Link

  • 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one hydrochloride. BLD Pharm. Link

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. ResearchGate. Link

  • 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-propoxy-, hydrochloride. PubChem. Link

  • 2-(2-(dimethylamino)ethyl)-6-phenyl-3(2h)-pyridazone hydrochloride. PubChem. Link

  • 2-(2-Aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one. BLDpharm. Link

  • (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid. MolCore. Link

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride

Abstract This technical guide provides a comprehensive framework for the in vitro characterization of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, a novel compound belonging to the pharmacologically signif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, a novel compound belonging to the pharmacologically significant pyridazinone class. Given the diverse biological activities associated with pyridazinone derivatives—ranging from anti-inflammatory and analgesic to cardiovascular and anticancer effects—a systematic and robust preclinical evaluation is paramount.[1] This document, intended for researchers, scientists, and drug development professionals, outlines a strategic, multi-tiered approach to elucidating the compound's mechanism of action, potency, selectivity, and potential liabilities. We will detail field-proven experimental protocols, explain the causal-driven choices behind each assay, and provide tools for data interpretation, ensuring a self-validating and authoritative investigation.

Introduction: The Pyridazinone Scaffold and the Rationale for Investigation

The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[1] These include anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[1][2] Specifically, the 6-phenyl-3(2H)-pyridazinone core has been associated with potent analgesic and anti-inflammatory properties, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The title compound, 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, incorporates an aminoethyl side chain at the 2-position, a modification that can significantly influence its pharmacokinetic and pharmacodynamic profile.

This guide proposes a logical, tiered workflow for the in vitro evaluation of this compound, starting with foundational physicochemical characterization, moving to primary screening against likely biological targets based on its structural class, and culminating in secondary assays to elucidate its mechanism of action and potential off-target effects. This structured approach is designed to efficiently generate a comprehensive biological profile of the compound, informing its potential therapeutic applications and guiding further development.

Physicochemical Characterization

Prior to biological evaluation, a thorough physicochemical characterization of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride is essential to ensure sample purity, identity, and solubility for accurate assay performance. These studies should be conducted in accordance with Good Laboratory Practice (GLP) principles to ensure data integrity.[3][4]

PropertyMethodExpected Outcome/Significance
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConfirmation of the chemical structure.
Purity HPLC-UV/MSQuantitative assessment of sample purity (ideally >95%).
Solubility Kinetic/Thermodynamic Solubility AssaysDetermination of solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) to prepare appropriate stock solutions for biological assays.
Molecular Formula N/AC₁₂H₁₆ClN₃O[3]
Molar Mass N/A253.73 g/mol [3]

Tier 1: Primary Screening for Predicted Biological Activity

Based on the known activities of the 6-phenyl-3(2H)-pyridazinone scaffold, the primary screening will focus on its potential anti-inflammatory and cytotoxic effects.

Assessment of Anti-inflammatory Activity

Many pyridazinone derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] Therefore, a direct enzymatic assay is a logical starting point. Furthermore, evaluating the compound's effect on inflammatory signaling in a cellular context is crucial. For this, the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is an industry-standard.[6][7][8][9]

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human COX-2.

Experimental Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in purified water and store in aliquots at -80°C.[10]

    • Prepare a 10x stock solution of the test compound and a reference inhibitor (e.g., Celecoxib) in DMSO.[10]

    • Prepare the COX Assay Buffer, COX Probe, and Cofactor solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK399).[10]

    • Reconstitute Arachidonic Acid (substrate) in ethanol.[10]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of diluted test inhibitor or reference compound to the appropriate wells.

    • Add 10 µL of Assay Buffer to the Enzyme Control (EC) wells.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding the reconstituted COX-2 enzyme to all wells except the background control.

    • Incubate for 5-10 minutes at room temperature.

    • Start the reaction by adding Arachidonic Acid solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

This assay assesses the compound's ability to suppress the production of key inflammatory mediators in a cellular model of inflammation.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.[6][8]

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[7]

  • Measurement of Nitric Oxide (NO) Production:

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.[7][8]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

    • Collect the cell culture supernatant as described above.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's protocols.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control.

    • Determine the IC₅₀ values for the inhibition of each mediator.

Assessment of Cytotoxicity

It is crucial to determine whether the observed anti-inflammatory effects are due to a specific modulation of inflammatory pathways or simply a consequence of general cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[2][11][12]

Experimental Protocol (MTT Assay):

  • Cell Culture:

    • Use a panel of cell lines, including the RAW 264.7 macrophages used in the anti-inflammatory assay and a selection of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to assess broader cytotoxic potential.

  • Assay Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[13]

    • Treat the cells with a range of concentrations of the test compound for 72 hours.[13]

    • After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

    • Incubate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[13]

    • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[13]

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value for cytotoxicity for each cell line.

Tier 2: Mechanistic and Off-Target Liability Screening

If the primary screening reveals promising anti-inflammatory activity with low cytotoxicity, the next tier of investigation should focus on elucidating the underlying mechanism of action and assessing potential off-target liabilities, particularly those related to cardiovascular safety.

Elucidation of Anti-inflammatory Signaling Pathways

The inhibition of pro-inflammatory mediators in LPS-stimulated macrophages suggests an interference with key signaling pathways such as the NF-κB and MAPK pathways.[6][14]

Experimental Protocol (Western Blot Analysis):

  • Cell Treatment and Lysis:

    • Culture and treat RAW 264.7 cells with the test compound and LPS as described in section 3.1.2.

    • After a shorter incubation period (e.g., 30 minutes for phosphorylation events), lyse the cells to extract total cellular proteins.[6]

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins, including phosphorylated and total forms of IκBα, ERK1/2, and JNK.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Determine the effect of the test compound on the LPS-induced phosphorylation of IκBα, ERK1/2, and JNK.

Cardiovascular Safety and Other Potential Targets

Given that pyridazinone derivatives have been reported to have cardiovascular effects, it is prudent to assess the compound's activity on key cardiovascular targets.[1]

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. An early in vitro assessment is a critical step in safety profiling.

Experimental Protocol (Automated Patch Clamp):

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology:

    • Perform automated whole-cell patch-clamp recordings (e.g., using a QPatch system).

    • Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to +60 mV to inactivate the channels, followed by a repolarizing step to -80 mV, and then test pulses to elicit recovery currents.[15]

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of hERG current inhibition.

    • Determine the IC₅₀ value for hERG channel block.

Some pyridazinones are known to inhibit PDEs and ACE, which are important targets in cardiovascular and inflammatory diseases.[5]

  • PDE Inhibition Assay: Commercially available kits (e.g., PDE-Glo™ Phosphodiesterase Assay) can be used to screen for inhibitory activity against various PDE isoforms.[16] The principle involves the enzymatic conversion of cAMP or cGMP by PDEs, and the remaining cyclic nucleotide is detected, often via a luciferase-based system.[16]

  • ACE Inhibition Assay: The inhibitory activity against ACE can be measured in vitro using a substrate such as hippuryl-histidyl-leucine (HHL).[17] The amount of hippuric acid produced by ACE is quantified, typically by spectrophotometry or HPLC.[17]

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic & Safety Screening cluster_2 Data Analysis & Interpretation a Physicochemical Characterization b In Vitro COX-2 Inhibition Assay a->b c Cellular Anti-inflammatory Assay (RAW 264.7) a->c d Cytotoxicity Assay (MTT) a->d g PDE/ACE Inhibition Assays b->g e Signaling Pathway Analysis (Western Blot) c->e f hERG Channel Assay d->f h IC50 Determination e->h f->h g->h i Mechanism of Action Elucidation h->i j Safety Profile Assessment h->j i->j

Caption: Proposed tiered experimental workflow for the in vitro characterization of the compound.

Potential Anti-inflammatory Signaling Pathway

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK Nucleus Nucleus MAPK_pathway->Nucleus IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB->Nucleus translocates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Compound 2-(2-Aminoethyl)-6-phenyl- 3(2H)-pyridazinone HCl Compound->MAPK_pathway Inhibits? Compound->IKK Inhibits? COX2_enzyme COX2_enzyme Compound->COX2_enzyme Inhibits?

Caption: Hypothesized modulation of LPS-induced inflammatory signaling pathways by the test compound.

Conclusion and Future Directions

This technical guide presents a robust and logically structured approach for the comprehensive in vitro evaluation of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride. By systematically assessing its anti-inflammatory and cytotoxic properties, elucidating its mechanism of action on key signaling pathways, and profiling its potential off-target liabilities, researchers can build a detailed and reliable profile of this novel compound. The data generated from these studies will be instrumental in determining its therapeutic potential and guiding decisions for further preclinical and clinical development. Future work should focus on exploring other potential biological targets based on the initial screening results and validating the in vitro findings in appropriate in vivo models of inflammation and disease.

References

  • Asif, M. (2014). A review on diverse biological activities of pyridazine and pyridazinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 39-49.
  • Crumb, W. J., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 9, 568. [Link]

  • Gier-Krzesińska, A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3745. [Link]

  • ChemBK. (n.d.). 2-(2-aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride. Retrieved from [Link]

  • Wang, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of Innate Immunity, 6(5), 639-648. [Link]

  • Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

  • Chae, G. Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(2), 202–211. [Link]

  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Zhang, X., et al. (2020). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 25(18), 4248. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Golebiewska, J., et al. (2023). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Journal of Natural Products. [Link]

  • El-Sayed, M. A. A., et al. (2021). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

In Vivo Experimental Models for Testing Pyridazinone Derivatives: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of a diverse range of biologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of a diverse range of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential across multiple disease areas, including cardiovascular disorders, oncology, and inflammation.[1][3] This guide provides an in-depth exploration of relevant in vivo experimental models for the preclinical evaluation of pyridazinone derivatives, moving beyond mere procedural lists to explain the strategic rationale behind model selection and experimental design.

Section 1: Cardiovascular Applications - Probing Vasodilatory and Antihypertensive Effects

Pyridazinone derivatives have a rich history in cardiovascular medicine, with many exhibiting potent vasodilatory and antihypertensive properties.[3][4] Their mechanisms of action often involve the modulation of crucial signaling pathways that regulate vascular tone, such as inhibiting phosphodiesterases (PDEs) or acting as antagonists of the renin-angiotensin system.[5] The following in vivo models are industry standards for validating these effects.

Spontaneously Hypertensive Rat (SHR) Model

Rationale: The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of essential hypertension, closely mimicking the pathophysiology of the human condition.[6] This makes it a highly relevant translational model for assessing the chronic antihypertensive efficacy of novel pyridazinone derivatives.

Experimental Workflow Diagram:

SHR_Workflow cluster_acclimatization Acclimatization & Baseline cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Acclimatize Acclimatize SHR rats (1-2 weeks) Baseline_BP Measure baseline systolic blood pressure (SBP) via tail-cuff method Acclimatize->Baseline_BP Grouping Randomize into groups: - Vehicle Control - Pyridazinone Derivative (Dose 1, 2, n) - Positive Control (e.g., Captopril) Baseline_BP->Grouping Dosing Administer daily dose (e.g., oral gavage) for a chronic period (e.g., 4 weeks) Grouping->Dosing Weekly_BP Monitor SBP weekly Dosing->Weekly_BP Final_BP Measure final SBP at the end of the treatment period Weekly_BP->Final_BP Terminal_Collection Terminal sample collection (blood, heart, aorta) for biomarker analysis Final_BP->Terminal_Collection

Caption: Workflow for assessing antihypertensive pyridazinone derivatives in the SHR model.

Detailed Protocol:

  • Animal Selection and Acclimatization:

    • Use male or female Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks of age, when hypertension is well-established.

    • House the animals under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C) with free access to standard chow and water for at least one week before the experiment.

  • Baseline Blood Pressure Measurement:

    • Accustom the rats to the restraint and tail-cuff apparatus for several days before recording baseline measurements to minimize stress-induced blood pressure fluctuations.

    • Measure systolic blood pressure and heart rate using a non-invasive tail-cuff system. Record at least three stable readings per animal and average them to establish a baseline.

  • Grouping and Dosing:

    • Randomly assign animals to treatment groups (n=6-10 per group): Vehicle control, pyridazinone derivative at various doses, and a positive control (e.g., an ACE inhibitor like Captopril).

    • Prepare the pyridazinone derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compounds daily via oral gavage for a predetermined period, typically 4 to 8 weeks, to assess chronic effects.

  • Monitoring and Endpoint Analysis:

    • Measure blood pressure weekly throughout the study.

    • At the end of the treatment period, record the final blood pressure.

    • Euthanize the animals and collect blood for pharmacokinetic analysis and measurement of biomarkers (e.g., plasma renin activity).

    • Harvest organs like the heart and aorta for histopathological examination and to assess for end-organ damage.

Data Presentation: Hypothetical Results

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Final SBP (mmHg)% Change from Baseline
Vehicle Control-185 ± 5192 ± 6+3.8%
Pyridazinone X10186 ± 4165 ± 5-11.3%
Pyridazinone X30184 ± 5148 ± 6 -19.6%
Captopril30185 ± 6152 ± 5-17.8%
p<0.05, *p<0.01 vs. Vehicle Control. Data as mean ± SEM.
Angiotensin II-Induced Hypertension Model

Rationale: This model is ideal for investigating pyridazinone derivatives that may interfere with the renin-angiotensin system (RAS), a key regulator of blood pressure.[7] Continuous infusion of Angiotensin II (Ang II) induces a rapid and sustained increase in blood pressure, making this a robust model for evaluating compounds that act as Ang II receptor blockers or inhibit downstream signaling.[7][8]

Angiotensin II Signaling Pathway:

AngII_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein Activation AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Hypertension Vasoconstriction & Hypertension Contraction->Hypertension

Caption: Simplified Angiotensin II signaling cascade leading to vasoconstriction.

Detailed Protocol:

  • Animal Preparation:

    • Use male C57BL/6 mice or Sprague-Dawley rats.

    • Anesthetize the animal and subcutaneously implant an osmotic minipump calibrated to deliver Angiotensin II at a specific rate (e.g., 400-1000 ng/kg/min) for 14 to 28 days.[3][9] A sham group should receive a minipump containing saline.

  • Blood Pressure Monitoring:

    • Blood pressure can be monitored non-invasively using the tail-cuff method as described for the SHR model. For continuous and more precise measurements, radiotelemetry is the gold standard.

  • Compound Administration:

    • Begin administration of the pyridazinone derivative or vehicle control concurrently with or shortly after minipump implantation.

    • The route of administration (e.g., oral gavage, intraperitoneal injection, or co-infusion via a separate minipump) will depend on the compound's properties.

  • Endpoint Analysis:

    • Monitor blood pressure throughout the infusion period.

Section 2: Oncological Applications - Evaluating Antitumor Efficacy

Many pyridazinone derivatives have emerged as potent anticancer agents, targeting key pathways involved in tumor growth and proliferation, such as PARP and various tyrosine kinases.[11] Patient-derived xenograft (PDX) models are at the forefront of preclinical oncology research, offering a more clinically relevant platform than traditional cell line-derived xenografts (CDX) because they better retain the histological and genetic characteristics of the original patient tumor.[12][13]

Patient-Derived Xenograft (PDX) Model

Rationale: PDX models involve the direct implantation of fresh human tumor tissue into immunodeficient mice.[12] This approach preserves the tumor microenvironment and heterogeneity, providing a powerful tool to assess the efficacy of novel pyridazinone-based anticancer drugs in a context that more closely mirrors the clinical setting.[12][13]

Experimental Workflow Diagram:

PDX_Workflow Patient_Tumor Fresh Tumor Tissue from Patient Biopsy/Surgery Implantation Subcutaneous Implantation into Immunodeficient Mice (e.g., NSG) Patient_Tumor->Implantation P0_Growth Monitor Tumor Growth (P0 Generation) Implantation->P0_Growth Passaging Harvest & Passage Tumor Fragments into new cohorts of mice (P1, P2...) P0_Growth->Passaging Expansion Expand cohort when tumors reach a specified volume (e.g., 150-200 mm³) Passaging->Expansion Treatment Randomize mice into groups: - Vehicle Control - Pyridazinone Derivative - Standard-of-Care Expansion->Treatment Measurement Measure tumor volume (calipers) and body weight 2-3 times/week Treatment->Measurement Endpoint Endpoint: Tumor reaches max size, or end of study period. Collect tumors for analysis. Measurement->Endpoint

Caption: General workflow for establishing and utilizing PDX models for drug efficacy testing.

Detailed Protocol:

  • Model Establishment:

    • Obtain fresh, sterile tumor tissue from a patient following informed consent and IRB approval.

    • Implant small fragments (approx. 3x3x3 mm) of the tumor subcutaneously into the flank of severely immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).[14]

    • Monitor mice for tumor engraftment and growth. This initial tumor is designated as passage 0 (P0).

    • Once the P0 tumor reaches a substantial size (e.g., 1000 mm³), it can be harvested and passaged into a larger cohort of mice for drug efficacy studies.

  • Efficacy Study:

    • When tumors in the expanded cohort reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.

    • Administer the pyridazinone derivative, vehicle, or a standard-of-care control according to a defined schedule and route. For example, a study on an FGFR1-driven xenograft model used a 50 mg/kg dose of a pyrazolo[3,4-d]pyridazinone derivative.[11]

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a maximum ethical size, or after a fixed duration.

    • Calculate Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.

    • Excise tumors at the end of the study for pharmacodynamic biomarker analysis (e.g., Western blot to confirm target engagement) and histopathology.

Tumor Growth Signaling Pathways:

Cancer_Signaling cluster_growth_factor Growth Factor Signaling cluster_dna_repair DNA Damage Repair GF Growth Factors (e.g., FGF, EGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., FGFR, EGFR) GF->RTK PI3K PI3K/AKT/mTOR Pathway RTK->PI3K RAS RAS/RAF/MEK/ERK Pathway RTK->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP Repair DNA Repair PARP->Repair Apoptosis Apoptosis Repair->Apoptosis inhibition of

Caption: Key oncogenic signaling pathways often targeted by pyridazinone derivatives.

Section 3: Inflammatory Disorders - Assessing Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives is well-documented, with many compounds inhibiting key mediators like COX-2, TNF-α, and IL-6.[15][16] Simple, robust, and reproducible in vivo models are essential for the initial screening and characterization of these anti-inflammatory effects.

Carrageenan-Induced Paw Edema Model

Rationale: This is a classic and widely used model of acute inflammation.[17][18] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[19] This model is particularly useful for the rapid in vivo screening of compounds with potential anti-inflammatory activity, such as NSAIDs and COX-2 inhibitors.[17][20]

Detailed Protocol:

  • Animal and Housing:

    • Use male Wistar or Sprague-Dawley rats (150-200g).

    • Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer the pyridazinone derivative or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.

    • A positive control group should be treated with a standard anti-inflammatory drug like Indomethacin (10 mg/kg).

    • In one study, novel pyridazinone derivatives were administered orally at a dose of 10 mg/kg.[19]

  • Induction of Edema:

    • Inject 0.1 mL of a 1% w/v solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Edema:

    • Measure the paw volume immediately after carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The degree of swelling can be calculated as the percentage increase in paw volume compared to the initial volume.

    • The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Carrageenan-Induced Inflammatory Cascade:

Carrageenan_Pathway cluster_phase1 Early Phase (0-2h) cluster_phase2 Late Phase (3-5h) Carrageenan Carrageenan Injection Histamine Histamine Carrageenan->Histamine Serotonin Serotonin Carrageenan->Serotonin Bradykinin Bradykinin Carrageenan->Bradykinin Neutrophils Neutrophil Infiltration Carrageenan->Neutrophils Edema Vasodilation, Increased Permeability, Edema Formation Histamine->Edema Serotonin->Edema Bradykinin->Edema Prostaglandins Prostaglandins (via COX-2) Neutrophils->Prostaglandins Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Neutrophils->Cytokines Prostaglandins->Edema Cytokines->Edema

Caption: Biphasic inflammatory response in the carrageenan-induced paw edema model.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Rationale: For pyridazinone derivatives that may modulate systemic inflammatory responses, particularly those involving Toll-like receptor 4 (TLR4) signaling, the LPS-induced inflammation model is highly relevant.[9][16] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to a robust release of pro-inflammatory cytokines like TNF-α and IL-6.[15]

Detailed Protocol:

  • Animal and Dosing:

    • Use C57BL/6 or BALB/c mice.

    • Administer the pyridazinone derivative (i.p. or p.o.) typically 1 hour prior to the LPS challenge.

  • LPS Challenge:

    • Inject mice intraperitoneally with a pyrogen-free solution of LPS (e.g., from E. coli) at a dose known to induce a significant, but sublethal, inflammatory response (e.g., 1-5 mg/kg).

  • Sample Collection and Analysis:

    • At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture.

    • Isolate plasma or serum and measure the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

    • The efficacy of the pyridazinone derivative is determined by its ability to reduce the LPS-induced surge in these cytokines compared to the vehicle-treated control group.

Data Presentation: Hypothetical Results

Treatment GroupDose (mg/kg)Plasma TNF-α (pg/mL)% Inhibition
Naive Control-50 ± 15-
LPS + Vehicle-2500 ± 3000%
LPS + Pyridazinone Y201200 ± 25052%
LPS + Dexamethasone10800 ± 150**68%
p<0.05, *p<0.01 vs. LPS + Vehicle. Data as mean ± SEM.

Conclusion

The selection of an appropriate in vivo model is critical for the successful preclinical development of pyridazinone derivatives. The models outlined in this guide—the SHR and Ang II-induced hypertension models for cardiovascular effects, the PDX model for oncology, and the carrageenan and LPS-induced inflammation models for anti-inflammatory activity—provide robust and clinically relevant platforms for efficacy testing. By understanding the underlying mechanisms of these models and applying rigorous, well-designed protocols, researchers can effectively validate the therapeutic potential of this versatile chemical scaffold.

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Application

Pyridazinone Derivatives as Potential Anticancer Agents: Application Notes and Protocols

Introduction: The Emergence of the Pyridazinone Scaffold in Oncology The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Pyridazinone Scaffold in Oncology

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to form key hydrogen bonds have made it a cornerstone in the development of novel therapeutic agents.[1] Initially recognized for cardiovascular and anti-inflammatory properties, pyridazinone derivatives are now the subject of intense investigation in oncology due to their potent and often selective anticancer activities.[2][3]

The rationale for developing these compounds lies in their demonstrated ability to target a wide array of critical pathways that govern cancer cell proliferation, survival, and metastasis. Unlike traditional cytotoxic agents, many pyridazinone derivatives are designed as targeted therapies, aiming to inhibit specific enzymes or protein-protein interactions that are dysregulated in cancer cells, thereby promising greater efficacy and a more favorable safety profile.[4] This guide provides an in-depth overview of the synthesis, in vitro evaluation, and mechanistic elucidation of pyridazinone-based anticancer agents, complete with detailed protocols for researchers in the field of drug discovery.

Part 1: Synthesis of Pyridazinone Derivatives

The chemical synthesis of pyridazinone derivatives is adaptable, allowing for the strategic placement of various substituents to optimize biological activity. A common and effective method involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[5] This reaction forms the core pyridazinone ring, which can then be further modified.

Protocol 1.1: Representative Synthesis of a 6-Aryl-2-phenyl-4,5-dihydropyridazin-3(2H)-one Derivative

This protocol describes a general two-step synthesis, starting with the creation of a γ-ketoacid followed by cyclization.

Causality Statement: The initial reaction creates the necessary carbon backbone (the γ-ketoacid). The subsequent introduction of hydrazine hydrate allows for a condensation reaction, where the two nitrogen atoms of the hydrazine attack the two carbonyl groups of the ketoacid, cyclizing the molecule to form the stable pyridazinone ring.

Step-by-Step Methodology:

  • Synthesis of the γ-Ketoacid (e.g., 4-oxo-4-phenylbutanoic acid):

    • In a round-bottom flask equipped with a reflux condenser, add succinic anhydride (1.0 eq) and benzene (2.5 eq).

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) in portions while stirring.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours.

    • Cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude γ-ketoacid.

  • Synthesis of the Pyridazinone Core:

    • Dissolve the crude γ-ketoacid (1.0 eq) in glacial acetic acid.[6]

    • Add hydrazine hydrate (1.2 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the purified pyridazinone derivative.[7]

Part 2: In Vitro Evaluation of Anticancer Activity

Once synthesized, the primary assessment of a pyridazinone derivative is its ability to inhibit cancer cell growth. A panel of assays is typically employed to determine cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

Protocol 2.1: Cell Viability and Cytotoxicity (MTT Assay)

Causality Statement: This assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[3]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2.2: Cell Cycle Analysis by Flow Cytometry

Causality Statement: Cancer is characterized by uncontrolled cell division. This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An effective anticancer agent may cause cell cycle arrest at a specific checkpoint, which can be quantified by an accumulation of cells in that phase.

Step-by-Step Methodology:

  • Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with the pyridazinone derivative (at its IC₅₀ concentration) for 24-48 hours.

  • Cell Harvest: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[11]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Data Acquisition: Analyze the samples using a flow cytometer, exciting at 488 nm and collecting the fluorescence in the appropriate channel (e.g., PE-Texas Red). Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2.3: Apoptosis Quantification (Annexin V-FITC/PI Staining)

Causality Statement: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these early apoptotic cells.[15] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[17]

Step-by-Step Methodology:

  • Cell Treatment & Harvest: Treat and harvest cells as described in Protocol 2.2 (Steps 1-2).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Use the FITC channel for Annexin V and the PI channel for propidium iodide.

  • Analysis: Create a quadrant plot to distinguish the populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Part 3: Elucidation of the Mechanism of Action

Understanding how a compound works is critical for its development. This involves identifying its molecular target and downstream effects on signaling pathways.

Protocol 3.1: Target Kinase Inhibition Assay (Example: VEGFR-2)

Causality Statement: Many pyridazinone derivatives function as kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels essential for tumor growth.[19] This in vitro assay measures the ability of a compound to block the enzymatic activity of VEGFR-2, specifically its ability to phosphorylate a substrate.[20]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction. Add 1x Kinase Assay Buffer, the desired concentration of the pyridazinone inhibitor, 10 µM ATP, and a biotinylated substrate peptide (e.g., Poly(Glu, Tyr) 4:1).[2]

  • Enzyme Addition: Initiate the reaction by adding purified recombinant VEGFR-2 enzyme (e.g., 1-2 ng/µL).[2]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for phosphorylation.[21]

  • Stopping the Reaction: Add EDTA to chelate Mg²⁺ ions and stop the kinase reaction.

  • Detection: Use a luminescence-based detection reagent (e.g., Kinase-Glo® Max). This reagent measures the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity (as ATP has been consumed).

  • Data Acquisition: Read the luminescence signal on a microplate reader.

  • Analysis: The inhibitor's activity is seen as a rescue of the ATP signal (less ATP consumed). Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Protocol 3.2: Western Blot Analysis for Apoptotic Pathway Proteins

Causality Statement: The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) leads to mitochondrial outer membrane permeabilization and subsequent cell death.[22] Western blotting allows for the semi-quantitative analysis of these specific protein levels to confirm the engagement of the apoptotic machinery.[23]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the pyridazinone derivative, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[25][26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the expression of Bax and Bcl-2 to the loading control and calculate the Bax/Bcl-2 ratio.

Part 4: In Vivo Efficacy Studies

Promising in vitro results must be validated in a living organism. Xenograft mouse models are a standard preclinical tool for evaluating the antitumor efficacy of a new compound.[1]

Protocol 4.1: Xenograft Mouse Model for Tumor Growth Inhibition

Causality Statement: This protocol assesses a compound's ability to inhibit tumor growth in a living system. Human cancer cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with the pyridazinone derivative.[27] Efficacy is measured by comparing the tumor growth in treated animals to that in vehicle-treated controls.[28]

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID). Allow them to acclimate for at least one week.[1]

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (resuspended in a mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor dimensions with calipers once they become palpable. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyridazinone derivative (formulated in an appropriate vehicle) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Data Collection: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.

Data Presentation and Visualization

Table 1: Representative Anticancer Activity of Pyridazinone Derivatives
Compound IDTarget(s)Cell LineIC₅₀ / GI₅₀ (µM)Reference
Olaparib PARPOvarian Cancer0.015[4]
Tepotinib c-Met KinaseSolid Tumors0.001[4]
Compound 17a VEGFR-2NCI-60 Panel1.66 - 100[29]
Compound 10l VEGFR-2A549 (Lung)Induces G0/G1 Arrest[29]
Pyr-1 ProteasomeHL-60 (Leukemia)Low µM[2]
Compound 38 FGFRNCI-H1581Potent TGI in vivo[4]
Diagrams

G cluster_0 Experimental Workflow: In Vitro Evaluation A Synthesis & Purification of Pyridazinone Derivative B Cell Viability Assay (MTT) A->B C Determine IC50 Value B->C D Cell Cycle Analysis (Flow Cytometry) C->D Treat cells at IC50 E Apoptosis Assay (Annexin V/PI) C->E Treat cells at IC50 F Mechanism of Action Studies (Western Blot, Kinase Assay) C->F Treat cells at IC50

Caption: Workflow for in vitro screening of pyridazinone derivatives.

G PD Pyridazinone Derivative VEGFR2 VEGFR-2 PD->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation AKT Akt PI3K->AKT Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation (Phosphorylation) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mito Mitochondrial Permeability Bax->Mito Induction Casp Caspase Activation Mito->Casp Cytochrome c Release Apoptosis Apoptosis Casp->Apoptosis

Caption: Simplified VEGFR-2 signaling pathway targeted by pyridazinones.

References

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  • van Engeland, M., Nieland, L. J., Ramaekers, F. C., Schutte, B., & Reutelingsperger, C. P. (1998).
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  • Ziou, M., & El-Harrak, A. (2018). Drug Efficacy Testing in Mice. Methods in molecular biology (Clifton, N.J.).
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  • ResearchGate. (n.d.). Pyridazinone derivatives with anticancer activity. Available at: [Link]

  • El-Nagar, M. K. S., Shahin, M. I., El-Behairy, M. F., Taher, E. S., El-Badawy, M. F., El-Meliguy, S. A. M., ... & Abouzid, K. A. M. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available at: [Link]

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  • El-Nagar, M. K. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]

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Method

Application Notes and Protocols for Assessing the Analgesic Effects of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical assessment of the analgesic properties of 2-(2-Aminoethyl)-6-phenyl-3(2H)-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical assessment of the analgesic properties of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, a novel pyridazinone derivative. Pyridazinone-based compounds have garnered significant interest due to their diverse pharmacological activities, including potent analgesic and anti-inflammatory effects.[1][2][3] This document outlines detailed, step-by-step protocols for established in vivo models of nociception, including thermal and chemical pain assays. The causality behind experimental choices, self-validating system designs, and robust data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Investigating Pyridazinone Derivatives as Analgesics

The pyridazinone nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide spectrum of biological activities.[1][2][3] Notably, various 2,6-disubstituted pyridazin-3(2H)-one derivatives have demonstrated significant analgesic and anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5][6] Some of these compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[7][8]

The target compound, 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, represents a novel chemical entity within this promising class. A systematic evaluation of its analgesic potential is therefore a critical step in its preclinical development. This guide provides the foundational experimental framework for such an investigation.

Preclinical Assessment Strategy: A Multi-Modal Approach to Pain Modeling

To comprehensively assess the analgesic profile of a novel compound, it is crucial to employ a battery of tests that model different facets of pain. This multi-modal approach allows for the characterization of the compound's efficacy against various pain modalities (e.g., thermal, chemical, inflammatory) and can provide insights into its potential mechanism of action.

G cluster_0 Preclinical Analgesic Assessment Workflow A Compound Preparation and Formulation B Acute Toxicity Assessment (Dose-Ranging) A->B C Selection of Animal Models B->C D Behavioral Pain Assays C->D E Data Analysis and Interpretation D->E F Mechanism of Action Studies (Optional) E->F

Figure 1: A generalized workflow for the preclinical assessment of a novel analgesic compound.

Experimental Protocols

The following protocols are designed for use in rodents (mice or rats) and should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Acetic Acid-Induced Writhing Test: A Model of Visceral Chemical Pain

This test is a sensitive method for evaluating peripherally acting analgesics.[9][10][11] The intraperitoneal injection of acetic acid induces a visceral inflammatory response, leading to characteristic abdominal constrictions, or "writhes."

Protocol:

  • Animal Acclimation: Acclimate male Swiss albino mice (20-25 g) to the testing environment for at least 60 minutes before the experiment.

  • Grouping: Randomly divide the animals into at least four groups (n=6-8 per group):

    • Vehicle Control (e.g., normal saline or 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)

    • Test Compound (Low Dose, e.g., 10 mg/kg, p.o.)

    • Test Compound (High Dose, e.g., 30 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the acetic acid injection (e.g., 30 minutes for i.p., 60 minutes for p.o.).

  • Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg.[12]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. Five minutes later, begin counting the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a period of 15-20 minutes.[10][11]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:

    % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test: A Model of Supraspinally Mediated Thermal Pain

The hot plate test is used to evaluate centrally acting analgesics.[13][14] The latency to a painful response (e.g., paw licking or jumping) to a thermal stimulus is measured.

Protocol:

  • Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[15][16]

  • Animal Selection: Screen mice by placing them on the hot plate and recording their baseline reaction time. Only animals that exhibit a response within 5-15 seconds should be used. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[15]

  • Grouping and Dosing: Group and dose the animals as described in the writhing test protocol.

  • Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and start a timer.

  • Endpoint Measurement: Record the latency (in seconds) to the first sign of nociception, which may be licking of the hind paws, flicking of the paws, or jumping.[13][16] If the animal does not respond within the cut-off time, remove it from the plate and assign it the maximum latency score.

  • Data Analysis: The increase in latency period is a measure of analgesia. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Tail-Flick Test: A Spinal Reflex-Based Thermal Pain Model

This test also assesses the response to thermal pain but is primarily a measure of a spinal reflex.[17][18] It is useful for differentiating between centrally and spinally acting analgesics.

Protocol:

  • Apparatus: Use a tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[17][19]

  • Animal Restraint and Acclimation: Gently restrain the mouse or rat in a suitable holder, allowing the tail to be exposed. Allow the animal to acclimate to the restrainer before testing.[19]

  • Baseline Measurement: Determine the baseline tail-flick latency by applying the heat source to the ventral surface of the tail (approximately 3-4 cm from the tip) and recording the time taken for the animal to flick its tail away.[19] A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage.

  • Grouping and Dosing: Group and dose the animals as previously described.

  • Post-Dosing Measurement: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the Maximum Possible Effect (% MPE) using the following formula:

    % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Formalin Test: A Model of Tonic and Inflammatory Pain

The formalin test is a robust model that produces a biphasic pain response, making it useful for studying different pain mechanisms.[20][21][22]

Protocol:

  • Animal Acclimation: Acclimate animals to the observation chambers before the test.

  • Grouping and Dosing: Group and dose the animals as described in previous protocols.

  • Formalin Injection: Inject 20 µL of 1-5% formalin solution subcutaneously into the plantar surface of the right hind paw.[21]

  • Observation: Immediately after the injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically 60 minutes and is divided into two phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.[21] This phase is due to the direct activation of nociceptors.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.[20][21] This phase is associated with the release of inflammatory mediators.

  • Data Analysis: Compare the time spent licking/biting in the drug-treated groups to the vehicle-treated group for each phase separately.

G cluster_1 Formalin Test Pain Phases A Formalin Injection B Phase 1 (0-5 min) Neurogenic Pain A->B C Interphase (5-15 min) B->C D Phase 2 (15-60 min) Inflammatory Pain C->D

Figure 2: The biphasic response observed in the formalin test.

Data Presentation and Statistical Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison. Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate statistical tests, such as one-way or two-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). Non-parametric tests like the Kruskal-Wallis test may be more appropriate for data that is not normally distributed.[23] A p-value of less than 0.05 is generally considered statistically significant.

Table 1: Example Data from Acetic Acid-Induced Writhing Test

GroupDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition
Vehicle Control-45.2 ± 3.1-
Diclofenac Na1012.6 ± 1.8 72.1
Compound X1028.4 ± 2.5**37.2
Compound X3015.1 ± 2.066.6

(**p<0.01, ***p<0.001 compared to Vehicle Control)

Table 2: Example Data from Hot Plate Test

GroupDose (mg/kg)Latency (sec) at 60 min (± SEM)
Vehicle Control-8.2 ± 0.7
Morphine1022.5 ± 2.1***
Compound X1010.1 ± 0.9
Compound X3014.8 ± 1.5**

(**p<0.01, ***p<0.001 compared to Vehicle Control)

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, each protocol incorporates self-validating systems:

  • Positive Controls: The inclusion of a standard, clinically used analgesic (e.g., morphine, diclofenac) validates the sensitivity of the assay. A robust response in the positive control group confirms that the experimental model is functioning correctly.

  • Vehicle Controls: The vehicle control group establishes the baseline response to the noxious stimulus, against which the effects of the test compound are measured.

  • Dose-Response Relationship: Testing multiple doses of the compound allows for the establishment of a dose-response relationship, a key indicator of a true pharmacological effect.

  • Blinding: Whenever possible, the experimenter observing and scoring the animal behavior should be blinded to the treatment groups to minimize observer bias.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial assessment of the analgesic effects of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride. Positive results in these models, particularly in the writhing and formalin tests, would suggest a peripherally mediated analgesic and anti-inflammatory action. Efficacy in the hot plate or tail-flick tests would indicate a central component to its mechanism.

Further studies could include models of neuropathic pain (e.g., chronic constriction injury) and mechanistic investigations, such as in vitro COX-1/COX-2 inhibition assays, to further elucidate the pharmacological profile of this promising compound.

References

  • Abida, & Kirmani, M. A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]

  • Dogruer, D. S. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central, 2(1), 1027. [Link]

  • Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3760-3764. [Link]

  • Gökçe, M., Colak, F., & Küpeli, E. (2005). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 55(6), 318-324. [Link]

  • Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. [Link]

  • Ankier, S. I. (1974). Analgesia Hot Plat Test. European Journal of Pharmacology, 27(1), 1-4. [Link]

  • Miclescu, A., & Gordh, T. (2009). Analysis of statistical tests to compare doses of analgesics among groups. Anesthesiology, 111(3), 679-680. [Link]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348. [Link]

  • Sheiner, L. B. (1994). A new approach to the analysis of analgesic drug trials, illustrated with bromfenac data. Clinical Pharmacology & Therapeutics, 56(3), 309-322. [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Wikipedia. (2023). Tail flick test. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • Ali, S. S., Al-Snafi, A. E., & Al-Marzook, M. F. (2022). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Medical and Pharmaceutical Journal, 1(2), 1-6. [Link]

  • Hunskaar, S., Fasmer, O. B., & Hole, K. (1985). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 22(4), 335-346. [Link]

  • RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. Retrieved from [Link]

  • Reid, M. C., & Gellad, W. F. (2018). Analyzing Analgesic Medications in Community-Dwelling Older Adults. Pain Medicine, 19(2), 229-238. [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • Sheiner, L. B. (1994). A new approach to the analysis of analgesic drug trials, illustrated with bromfenac data. Clinical Pharmacology and Therapeutics, 56(3), 309-322. [Link]

  • Wikipedia. (2023). Hot plate test. [Link]

  • Protocols.io. (2019). Tail Flick V.1. [Link]

  • Kumar, A., Sharma, S., & Bajaj, K. (2013). Synthesis and biological evaluation of some new pyridazinone derivatives. Pharmaceutical Chemistry Journal, 47(1), 22-27. [Link]

  • Rejón-Orantes, J. C., et al. (2023). Extended evaluation of the acetic acid-induced writhing test in the mice. Avances en Investigación Agropecuaria, 27(1). [Link]

  • Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • National Taiwan University. (n.d.). Tail Flick 疼痛閃尾測試. Retrieved from [Link]

  • Melior Discovery. (n.d.). Formalin-Induced Pain Model. Retrieved from [Link]

  • Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]

  • Wójcik, P., et al. (2024). Study of Behaviors Related to Over-the-Counter Medications, in Particular Nonsteroidal Anti-Inflammatory Drugs, in the General Polish Population. Medicina, 60(1), 133. [Link]

  • Okçelik, B., et al. (2003). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Archiv der Pharmazie, 336(9), 406-412. [Link]

  • Singh, A., & Sharma, P. K. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Drug Discovery Technologies, 21(1). [Link]

  • Somatco. (n.d.). Hot-Plate for Evaluating Thermal Analgesia. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Review on Analgesic activity using Tail Immersion Method. 5(5), 654-657. [Link]

  • Lavich, J., et al. (2005). A new hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451. [Link]

  • Loksha, Y. M., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(7), e1700093. [Link]

  • Baytaş, S. N., et al. (2024). Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. Scientific Reports, 14(1), 1-17. [Link]

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Technical Notes & Optimization

Troubleshooting

2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride solubility issues and solutions

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride (Molecular Formula: C₁₂H₁₆ClN₃O, Molar Mass: 253.73 g/mol [1]). This...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride (Molecular Formula: C₁₂H₁₆ClN₃O, Molar Mass: 253.73 g/mol [1]). This document is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental use. Our goal is to provide not only solutions but also the underlying scientific rationale to empower you in your research.

Part 1: Understanding the Molecule's Solubility Profile

Before troubleshooting, it's crucial to understand the chemical characteristics of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride that govern its solubility. The molecule's structure contains three key features:

  • A 6-phenyl-3(2H)-pyridazinone Core: This core structure is largely hydrophobic. The parent compound, 6-phenylpyridazin-3(2H)-one, is noted for its poor solubility in water and aqueous buffers.[2]

  • An Aminoethyl Group: The presence of a primary amine on the ethyl side chain makes the molecule a weak base.

  • A Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the basic amino group is protonated (R-NH₃⁺Cl⁻). This salt form is intentionally created to improve aqueous solubility compared to the free base form.[3]

The interplay between the hydrophobic core and the ionizable amine hydrochloride dictates the compound's solubility behavior, making it highly dependent on the solution's pH.

cluster_0 pH-Dependent Solubility Equilibrium Soluble Protonated Form (R-NH₃⁺Cl⁻) More Water Soluble Insoluble Free Base Form (R-NH₂) Less Water Soluble Soluble->Insoluble  Increase pH (add base, e.g., HCO₃⁻ in media) Insoluble->Soluble  Decrease pH (add acid)

Caption: pH effect on the ionization and solubility of the compound.

Part 2: Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve the compound in pure water or a neutral buffer (e.g., PBS pH 7.4), but it's not dissolving completely or forms a cloudy suspension. Why?

Answer: This is the most common issue and relates directly to the compound's chemistry. While the hydrochloride salt form enhances solubility, the parent pyridazinone structure is inherently non-polar.[2] At neutral or slightly alkaline pH, the protonated, soluble amine (R-NH₃⁺) can deprotonate to its neutral, less soluble "free base" form (R-NH₂). This equilibrium shift reduces the overall solubility.[4] Buffers like PBS contain phosphate anions that can also interact with the compound, further complicating solubility.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: For a high-concentration primary stock, Dimethyl Sulfoxide (DMSO) is the recommended solvent. The parent compound, 6-phenylpyridazin-3(2H)-one, is freely soluble in DMSO.[2][5]

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating both the polar and non-polar regions of the molecule effectively.[6]

  • Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your aqueous working solution, dilute this DMSO stock into your aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in your experiment.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture medium or aqueous buffer. What should I do?

Answer: This is a classic case of a compound "crashing out" of solution. It occurs when the compound is rapidly transferred from a good organic solvent (DMSO) to a poor aqueous solvent where its solubility is much lower, especially if the final pH is not optimal.

Solutions:

  • Check the pH of your final buffer: The pH of many cell culture media is around 7.2-7.4, which may be high enough to cause deprotonation and precipitation. Preparing the buffer at a slightly more acidic pH (e.g., pH 6.0-6.5), if your experiment allows, can maintain the compound in its protonated, soluble state.[7]

  • Decrease the Final Concentration: You may be exceeding the compound's maximum solubility in the aqueous buffer. Try preparing a more dilute working solution.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the small aliquot of DMSO stock to a vortexing tube and then slowly adding the aqueous buffer to it while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

Q4: Can I use heating or sonication to help dissolve the compound in an aqueous buffer?

Answer: Yes, these methods can be used cautiously.

  • Sonication: A brief period in a sonication bath can provide the energy to break up solid particles and accelerate dissolution. This is generally a safe first step.

  • Heating: Gentle warming (e.g., to 37°C) can increase the solubility of most compounds. However, be cautious. Prolonged heating can potentially degrade the compound. Always check for stability information if available. After dissolving with heat, allow the solution to cool to room temperature. If the compound remains in solution, it is likely stable. If it precipitates upon cooling, the solution was supersaturated.

Part 3: Troubleshooting Guides & Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (Recommended for lower concentrations)
  • Weigh Compound: Carefully weigh the required amount of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride.

  • Select Solvent: Choose a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 5.5-6.0) or water acidified with a small amount of HCl. Avoid neutral or basic buffers initially.

  • Initial Dissolution: Add a portion of the solvent (e.g., 80% of the final volume) to the compound.

  • Facilitate Solubilization: Vortex vigorously. If needed, place the vial in a sonicator bath for 5-10 minutes.

  • pH Adjustment (if necessary): If using acidified water, you can slowly adjust the pH upwards with dilute NaOH while monitoring for any signs of cloudiness. This helps identify the pH limit for your desired concentration.

  • Final Volume: Once fully dissolved, add the solvent to reach the final target volume and concentration.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates and ensure sterility.

Solubility Data for the Parent Compound: 6-phenylpyridazin-3(2H)-one

This data provides a baseline for understanding the solubility of the core structure. The aminoethyl hydrochloride derivative is expected to have significantly higher aqueous solubility but lower solubility in non-polar organic solvents.

SolventSolubility ClassificationMole Fraction Solubility (at ~318 K)Reference
WaterWeakly Soluble1.26 x 10⁻⁵[5][8]
EthanolSparingly Soluble8.22 x 10⁻³[5][8]
DMSO Freely Soluble 4.73 x 10⁻¹ [2][5][8]
PEG-400Freely Soluble4.12 x 10⁻¹[2][5][8]
MethanolSparingly Soluble5.18 x 10⁻³[5][8]
Troubleshooting Workflow: Precipitation on Dilution

Start Start: Precipitation observed after diluting DMSO stock into aqueous buffer Check_pH Is the pH of the final aqueous solution > 7.0? Start->Check_pH Check_Conc Is the final concentration high? Check_pH->Check_Conc No Sol_Acid Solution 1: Use a more acidic buffer (e.g., pH 6.0-6.5) for dilution, if compatible with the experiment. Check_pH->Sol_Acid Yes Sol_Dilute Solution 2: Lower the final working concentration of the compound. Check_Conc->Sol_Dilute Yes Sol_Cosolvent Solution 3 (Advanced): Consider a formulation with co-solvents like PEG-400 or cyclodextrins. Check_Conc->Sol_Cosolvent No (Persistent Issue)

Sources

Optimization

Technical Support Center: Navigating Target Specificity of 6-Phenyl-pyridazinone Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-phenyl-pyridazinone derivatives. This guide is designed to provide expert insights and practical trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-phenyl-pyridazinone derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to help you anticipate, identify, and mitigate off-target effects during your experiments. Our goal is to ensure the scientific integrity of your results and accelerate your research and development efforts.

Introduction to 6-Phenyl-pyridazinone Derivatives

The 6-phenyl-pyridazinone scaffold is a versatile pharmacophore found in a wide range of biologically active compounds.[1][2] These derivatives have been investigated for a multitude of therapeutic applications, including as cardiovascular agents, anti-inflammatory drugs, and anticancer therapies.[1][3][4] Their mechanism of action often involves targeting specific enzymes, such as kinases and phosphodiesterases (PDEs).[2] However, as with many small molecules, achieving absolute target specificity can be challenging. This guide will address the common off-target effects associated with this class of compounds and provide strategies to ensure your experimental outcomes are robust and reliable.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise when working with 6-phenyl-pyridazinone derivatives.

Q1: My 6-phenyl-pyridazinone derivative, intended as a kinase inhibitor, is showing unexpected effects on cell proliferation that don't correlate with the inhibition of its primary target. What could be the cause?

This is a common issue that often points to off-target activities. While you've designed your compound to be a specific kinase inhibitor, the 6-phenyl-pyridazinone scaffold can interact with other protein families. Two likely culprits are:

  • Phosphodiesterase (PDE) Inhibition: The pyridazinone core is a known pharmacophore for PDE inhibitors, particularly PDE3.[1][5] Unintended inhibition of PDE3 can lead to a variety of cellular effects, including changes in cyclic AMP (cAMP) levels, which can impact cell proliferation and survival. In fact, some research efforts have focused on designing pyridazinone-based molecules with dual activity, highlighting the potential for cross-reactivity.

  • Broad Kinase Off-Targeting: The ATP-binding pocket of kinases is highly conserved, and it's not uncommon for kinase inhibitors to show activity against multiple kinases.[6] Your compound might be inhibiting other kinases that play a role in cell proliferation, leading to the observed phenotype.

Troubleshooting Steps:

  • Perform a Broad Kinase Panel Screen: Screen your compound against a large panel of kinases (e.g., KINOMEscan®) to identify potential off-target kinase interactions.[7][8][9] This will provide a comprehensive overview of your compound's selectivity profile.

  • Conduct a PDE Activity Assay: Specifically test your compound's activity against different PDE isoforms, with a focus on PDE3.

  • Validate with Orthogonal Approaches: If you identify a potential off-target, use a structurally unrelated inhibitor of that target to see if you can replicate the unexpected phenotype. This can help confirm if the off-target interaction is responsible for the observed cellular effects.

Q2: I'm observing significant cardiotoxicity in my in vivo studies with a 6-phenyl-pyridazinone derivative. What is a likely off-target mediating this effect?

A primary suspect for cardiotoxicity with many small molecules is the hERG (human Ether-à-go-go-Related Gene) potassium channel .[10] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can trigger life-threatening arrhythmias.[10][11]

Key Considerations:

  • Physicochemical Properties: Compounds that are lipophilic and possess a basic amine are more likely to inhibit the hERG channel.[10] Analyze the structure of your 6-phenyl-pyridazinone derivative for these features.

  • Early Stage Screening: It is highly recommended to screen for hERG liability early in the drug discovery process to avoid costly late-stage failures.[11]

Mitigation Strategies:

  • Reduce Lipophilicity: Modify your compound to decrease its lipophilicity (logP). This can sometimes be achieved by adding polar functional groups.[12]

  • Modify Basic Amine: If your compound has a basic nitrogen atom, consider strategies to reduce its basicity, such as introducing electron-withdrawing groups nearby or converting it to an amide or sulfonamide.[10]

  • Conformational Restriction: In some cases, rigidifying the molecule can prevent it from adopting the conformation required for hERG binding.[12]

Q3: How can I confirm that my 6-phenyl-pyridazinone derivative is engaging its intended target in a cellular context?

Directly observing target engagement in living cells is crucial to validate your compound's mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14][16]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for common experimental challenges.

Guide 1: Investigating Unexpected Phenotypes - A Step-by-Step Workflow

If your 6-phenyl-pyridazinone derivative is producing a cellular phenotype that cannot be explained by its intended on-target activity, a systematic investigation is required.

Experimental Workflow:

Caption: Workflow for investigating unexpected cellular phenotypes.

Guide 2: Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment to validate target engagement of your 6-phenyl-pyridazinone derivative in intact cells.

Materials:

  • Cells expressing the target protein

  • Your 6-phenyl-pyridazinone derivative

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Apparatus for protein quantification (e.g., Western blot, ELISA)

Protocol:

  • Cell Preparation: Culture cells to the desired confluency.

  • Compound Treatment: Treat cells with your 6-phenyl-pyridazinone derivative at various concentrations. Include a vehicle-only control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples at a range of temperatures for a fixed duration (e.g., 3-8 minutes) using a thermal cycler.[16] A typical temperature range would be 40-70°C.

  • Lysis: After heating, lyse the cells to release the soluble proteins.

  • Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of your target protein in the soluble fraction using a suitable method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Guide 3: Interpreting Kinome Scan Data

A kinome scan provides a wealth of data on the interactions between your compound and a large number of kinases. Here's how to approach the interpretation of these results.

Data Presentation:

Kinome scan data is often presented as a "TREEspot" diagram, which visually represents the kinase phylogenetic tree. Hits are indicated by colored circles, with the size and/or color intensity representing the strength of the interaction.

Interpretation Steps:

  • Confirm On-Target Activity: First, verify that your intended kinase target shows a strong interaction with your compound.

  • Identify Off-Target Hits: Look for other kinases that show significant binding. Pay close attention to off-targets that are known to be involved in the cellular process you are studying.

  • Quantify Selectivity: Calculate a selectivity score to quantify the promiscuity of your compound. This can be as simple as counting the number of off-targets at a certain inhibition threshold.

  • Consider the Biological Context: Evaluate the potential biological consequences of the identified off-target interactions. Are any of these off-targets known to produce the unexpected phenotype you are observing?

  • Plan for Validation: Select the most critical off-targets for validation using orthogonal assays.

Troubleshooting Kinome Scan Results:

Observation Potential Cause Recommended Action
No on-target activity Compound is inactive, poor solubility, or incorrect assay conditions.Confirm compound identity and purity. Test solubility in assay buffer. Consider a different assay format.
High number of off-targets Compound is non-selective.Redesign the compound to improve selectivity. Use the compound as a broad-spectrum inhibitor if that is of interest.
Discrepancy with cellular data Differences in ATP concentration, presence of scaffolding proteins, or cell permeability issues.Perform cellular target engagement assays (e.g., CETSA). Conduct cell-based assays with off-target selective inhibitors.

Advanced Strategies for Off-Target Identification

For a more unbiased and comprehensive approach to identifying off-target effects, consider the following advanced techniques.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful method for identifying the direct and indirect binding partners of a small molecule in a cellular lysate.

Workflow:

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Important Consideration: The addition of an affinity tag can sometimes alter the biological activity of the small molecule.[17] It is crucial to validate that the tagged compound retains the same on-target activity and produces the same cellular phenotype as the untagged version.

Computational Approaches

In silico methods can be a cost-effective way to predict potential off-targets early in the discovery process.

  • Molecular Docking: This technique can be used to predict the binding of your 6-phenyl-pyridazinone derivative to the crystal structures of known off-target proteins (e.g., hERG, various kinases).[18][19][20]

  • Pharmacophore Modeling: If a known off-target has multiple known ligands, a pharmacophore model can be built to screen for similar features in your compound.

  • Public Databases: Resources such as ChEMBL and BindingDB contain vast amounts of bioactivity data for small molecules and can be mined to identify potential off-targets for your compound based on structural similarity to molecules with known off-target activities.[21][22][23]

Conclusion

The 6-phenyl-pyridazinone scaffold is a valuable starting point for the development of potent and selective therapeutics. However, a thorough understanding and proactive investigation of potential off-target effects are paramount to ensure the scientific validity of your research and the safety of any potential drug candidates. By employing a combination of the targeted and unbiased, experimental and computational approaches outlined in this guide, you can confidently navigate the complexities of small molecule selectivity and advance your research with greater certainty.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central.
  • Med Chem Strategies to Master hERG and Mitig
  • Off-target effects in CRISPR/Cas9 gene editing. PubMed Central.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents.
  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associ
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  • Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. Semantic Scholar.
  • Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. PubMed.
  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry.
  • Unexpected off-targets and paradoxical pathway activ
  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
  • Studies on new substituted pyridazinones: Synthesis and biological evaluation. Journal of the Indian Chemical Society.
  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PubMed Central.
  • Small-molecule Bioactivity Databases. University of Edinburgh Research Explorer.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central.
  • ChEMBL. EMBL-EBI.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules.
  • Mastering hERG: Med Chem Strategies for Mitig
  • KINOMEscan Technology. Eurofins Discovery.
  • The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Sigma-Aldrich.
  • Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development.
  • 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Neovarsity.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Intellia Therapeutics.
  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Pelago Bioscience.
  • PLX4032 KINOMEscan.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Deriv
  • molecular docking studies of some pyridazinone derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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Troubleshooting

Technical Support Center: Purification of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone HCl

Status: Operational Ticket ID: PYR-HCl-001 Subject: Troubleshooting Purification, Regioselectivity, and Salt Formation Assigned Specialist: Senior Application Scientist Executive Summary The synthesis and purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-HCl-001 Subject: Troubleshooting Purification, Regioselectivity, and Salt Formation Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis and purification of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride presents a unique "triad" of chemical challenges:

  • Ambident Nucleophilicity: The pyridazinone ring can undergo alkylation at either the Nitrogen (desired) or Oxygen (undesired) atom.

  • Amphiphilic Solubility: The molecule contains a lipophilic phenyl ring and a highly polar, ionizable aminoethyl tail, complicating standard extraction protocols.

  • Hygroscopic Salt Formation: The hydrochloride salt often forms oils or gums rather than crystalline solids if residual water is present.

This guide provides high-fidelity protocols to resolve these specific bottlenecks.

Module 1: Regiochemical Control (N- vs. O-Alkylation)

The Issue: Users frequently report a persistent impurity that is slightly less polar than the target product. This is often the O-alkylated regioisomer (a lactim ether), resulting from the tautomeric nature of the pyridazinone ring.

Mechanism & Diagnostics

The 6-phenyl-3(2H)-pyridazinone scaffold exists in a lactam-lactim equilibrium. Under basic conditions, the anion is ambident.

  • N-Alkylation (Thermodynamic Product): Favored by soft bases (

    
    , 
    
    
    
    ) and polar aprotic solvents (DMF, DMSO).
  • O-Alkylation (Kinetic/Hard Product): Favored by hard electrophiles, silver salts (

    
    ), or non-polar solvents.
    
Troubleshooting Guide: Isomer Removal
SymptomDiagnosisCorrective Action
TLC shows two spots close together. Co-elution of N- and O-isomers.Switch Solvent: Use EtOAc/MeOH (9:1) instead of DCM/MeOH. The O-isomer moves significantly faster in EtOAc.
Product is an oil after column. Residual DMF or mixed fractions.Dissolve & Wash: Dissolve in EtOAc, wash 5x with 5% LiCl (aq) to remove DMF, then re-column.
Yield is low (<40%). Significant O-alkylation occurred.Change Base: Switch from NaH (hard base) to

or

(softer bases) to favor N-alkylation.
Protocol: Basified Silica Gel Chromatography

Standard silica is acidic and can streak the basic amine product.

  • Slurry Preparation: Mix Silica Gel 60 with the eluent (DCM:MeOH:NH4OH, 90:9:1).

  • Column Packing: Pour the slurry and flush with 2 column volumes of eluent to equilibrate the pH.

  • Loading: Load the crude free base (dissolved in minimal DCM).

  • Elution: The O-alkyl impurity elutes first (High

    
    ). The N-alkyl target elutes second (Lower 
    
    
    
    ).

Module 2: The "Sticky Salt" Syndrome (Salt Formation)[1]

The Issue: Upon adding aqueous HCl or HCl/Ether to the free base, the product oils out as a gum or sticky solid that refuses to crystallize. This is usually caused by trace water or rapid precipitation trapping impurities.

The "TMSCl Method" (Anhydrous In-Situ Generation)

This is the Gold Standard for hygroscopic amine salts. It avoids water entirely.[1]

Theory: Trimethylsilyl chloride (TMSCl) reacts with alcohols (MeOH/EtOH) to generate anhydrous HCl and volatile TMS-ether byproducts.



Protocol:

  • Dissolve: Dissolve 1.0 g of the Free Base in 10 mL of dry Methanol (or Ethanol).

  • Chill: Cool the solution to 0°C in an ice bath.

  • Add TMSCl: Dropwise, add 1.1 equivalents of TMSCl.

    • Note: The reaction is slightly exothermic.

  • Stir: Allow to warm to room temperature and stir for 1 hour.

  • Precipitate: Slowly add Diethyl Ether or MTBE (approx 30-50 mL) until turbidity persists.

  • Crystallize: Cool to -20°C overnight. White needles of the HCl salt should form.

  • Isolate: Filter under Nitrogen (to prevent moisture absorption) and wash with cold Ether.

Module 3: Extraction of the Hydrophilic Free Base

The Issue: Before salt formation, the free amine must be isolated. Because of the aminoethyl side chain, the molecule is highly water-soluble at neutral/acidic pH, leading to massive yield loss during aqueous workup.

Extraction Efficiency Matrix
Solvent SystemExtraction EfficiencyNotes
DCM ModerateGood for final purity, but may leave product in the aqueous phase.
Ethyl Acetate PoorToo non-polar; product likely stays in water.
n-Butanol High Best for recovering polar amines. Requires high-temp evaporation.
CHCl3 / IPA (3:1) Very High The "Magic Solvent." Extracts almost any polar amine from water.

Recommended Workflow:

  • Basify: Adjust aqueous phase to pH > 12 using 2N NaOH (ensure the amine is fully deprotonated).

  • Extract: Use Chloroform:Isopropanol (3:1) . Perform 3 extractions.

  • Wash: Wash the combined organic layers with Saturated Brine (crucial to "push" the amine into the organic phase).

  • Dry: Use

    
     (Sodium Sulfate), not Magnesium Sulfate (which is slightly acidic and can bind amines).
    

Visual Troubleshooting Pathways

Pathway 1: Reaction & Regioselectivity Logic

ReactionLogic Start Pyridazinone Scaffold (Lactam-Lactim Tautomer) Reagent Alkylating Agent (Halo-ethylamine) Start->Reagent ConditionA Condition A: Hard Base (NaH) Non-polar Solvent Reagent->ConditionA ConditionB Condition B: Soft Base (K2CO3) Polar Aprotic (DMF) Reagent->ConditionB ProductO O-Alkylation (Impurity) (Lactim Ether) ConditionA->ProductO Kinetic Control ProductN N-Alkylation (Target) (Lactam) ConditionB->ProductN Thermodynamic Control

Figure 1: Mechanistic pathway determining the ratio of the desired N-alkylated product vs. the O-alkylated impurity.

Pathway 2: Purification Decision Tree

PurificationTree Input Crude Reaction Mixture Check TLC / HPLC Analysis Input->Check Impurity Impurity Present? (Less Polar Spot) Check->Impurity MethodCol Column Chromatography (DCM:MeOH:NH4OH) Impurity->MethodCol Yes (Regioisomer) MethodCryst Direct Crystallization Impurity->MethodCryst No (Clean) SaltForm Salt Formation (Free Base -> HCl) MethodCol->SaltForm MethodCryst->SaltForm ResultOil Result: Oily Gum SaltForm->ResultOil Wet HCl/Solvent ResultSolid Result: White Solid SaltForm->ResultSolid Dry HCl/IPA FixOil Apply TMSCl Method (Anhydrous) ResultOil->FixOil FixOil->ResultSolid

Figure 2: Decision tree for selecting the correct purification method based on impurity profile and physical state.

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink/red upon standing? A: Pyridazinones and their amine salts can be sensitive to oxidation or light. Ensure the final HCl salt is dried completely (remove all solvent traces) and store it in an amber vial under Argon at -20°C. Pink coloration often indicates trace phenol-like oxidation or free-radical formation on the phenyl ring.

Q: Can I use Acetyl Chloride in Ethanol to make the salt? A: Yes. Adding Acetyl Chloride to Ethanol generates anhydrous HCl and Ethyl Acetate. This is a valid alternative to the TMSCl method. Ratio: Add 1.5 equivalents of Acetyl Chloride dropwise to the ethanolic solution of the free base.

Q: The O-alkylated impurity is not separating on the column. A: Try "basified" alumina instead of silica. Alumina is less acidic and often provides better resolution for basic nitrogen heterocycles. Alternatively, use a gradient of DCM -> DCM:Acetone (9:1) before moving to Methanol.

References

  • Rubinstein, H., et al. (2025). "Regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones." ResearchGate.[2][3][4]

  • Sotelo, E., et al. (2002). "Pyridazines.[5][6][7] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry. (Contextual grounding for pyridazinone synthesis).

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Google Patents. (2010). "Method for salt preparation (Hydrohalides of pharmaceutical compounds)." US20100204470A1.[8]

  • ScienceMadness & ResearchGate Forums. (2017).[2] "Purification of organic hydrochloride salt?" (Community-verified troubleshooting for hydrophilic salts).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyridazinone Synthesis

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyridazinone scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyridazinone scaffolds. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Introduction to Pyridazinone Synthesis

Pyridazinones are a vital class of heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring with a carbonyl group.[1] Their derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[2][3] The most common and versatile method for synthesizing the pyridazinone core involves the cyclocondensation of a 1,4-dicarbonyl compound, or a synthetic equivalent like a γ-keto acid, with a hydrazine derivative.[4][5] While seemingly straightforward, this reaction is often plagued by challenges that can impact yield and purity. This guide will address these common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridazinones?

The synthesis of pyridazinones can be broadly categorized into a few key strategies, primarily differing in the choice of the 1,4-dicarbonyl precursor.

  • From γ-Keto Acids and Hydrazines: This is arguably the most prevalent method for preparing 6-substituted 4,5-dihydropyridazin-3(2H)-ones, which can then be oxidized to the corresponding pyridazin-3(2H)-ones.[4] The reaction involves the condensation of a γ-keto acid with hydrazine hydrate or a substituted hydrazine.[4]

  • From 1,4-Dicarbonyl Compounds: Direct cyclization of an unsaturated diketone with hydrazine is a direct one-step method to obtain alkyl or acyl-substituted pyridazines.[6]

  • From Maleic Anhydride Derivatives: Condensation of hydrazine or its derivatives with maleic anhydride or its analogs is a common route to pyridazinediones.[5]

  • One-Pot Synthesis from Acetophenones and Glyoxylic Acid: A useful one-pot protocol involves the condensation of a substituted acetophenone with glyoxylic acid monohydrate, followed by cyclization with hydrazine to yield the pyridazin-3(2H)-one.[7]

Q2: I am getting a very low yield in my pyridazinone synthesis. What are the likely causes and how can I improve it?

Low yields are a frequent frustration in pyridazinone synthesis. The causes can be multifaceted, but a systematic approach to troubleshooting can often pinpoint the issue.

  • Incomplete Reaction: The cyclization step can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature moderately.

  • Purity of Starting Materials: Impurities in your γ-keto acid or hydrazine can lead to side reactions and lower the yield of your desired product. Ensure your starting materials are of high purity. Recrystallize or purify them if necessary.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or the product. The optimal temperature is substrate-dependent and should be determined empirically, often starting at reflux in a suitable solvent like ethanol or acetic acid.

  • Inappropriate Solvent: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol and acetic acid are commonly used as they can facilitate the proton transfer steps in the mechanism.[6] A comparative summary of common solvents is provided in the table below.

  • Water Removal: The cyclization reaction produces water. In some cases, the reaction can be equilibrium-limited. Removing water using a Dean-Stark apparatus or by adding molecular sieves can drive the reaction towards the product and improve the yield.

  • pH of the Reaction Medium: For the condensation of γ-keto acids with hydrazine, the pH can be a critical factor. An acidic medium, often achieved by using glacial acetic acid as a solvent or catalyst, can catalyze the dehydration step of the mechanism. However, strongly acidic conditions may lead to unwanted side reactions.

Q3: My reaction mixture shows multiple spots on TLC, indicating the presence of byproducts. What are the common side reactions?

The formation of side products is a common challenge. Understanding these potential side reactions is key to minimizing their formation.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone.[8] If the subsequent intramolecular cyclization is slow or incomplete, the hydrazone can be a major byproduct. To favor cyclization, ensure adequate heating and consider using a dehydrating agent or an acidic catalyst to promote the ring closure.

  • Formation of Isomeric Products: When using unsymmetrical 1,4-dicarbonyl compounds, the initial nucleophilic attack of hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The regioselectivity is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.

  • Oxidation or Reduction of the Pyridazinone Ring: Depending on the reaction conditions and the presence of other reagents, the pyridazinone ring itself can undergo further reactions. For example, over-oxidation can occur if harsh oxidizing agents are used to aromatize a dihydropyridazinone.

  • Hydrolysis of Halogenated Pyridazinones: If you are working with halogenated pyridazinones, they can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water and base, leading to the formation of the corresponding pyridazinone where the halogen is replaced by a hydroxyl group.[7] To avoid this, use anhydrous conditions and control the reaction temperature carefully.[7]

Q4: What is the best way to purify my pyridazinone product?

The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyridazinones. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of pyridazinones include ethanol, methanol, and mixtures of ethanol and water.[6]

  • Column Chromatography: If recrystallization is not effective, or if you have a mixture of closely related products, column chromatography is a powerful purification technique. Silica gel is the most common stationary phase. The eluent system will need to be optimized based on the polarity of your compound and the impurities. A typical starting point could be a mixture of hexane and ethyl acetate.

  • Acid-Base Extraction: Pyridazinones are weakly basic due to the nitrogen atoms in the ring.[1] This property can sometimes be exploited for purification. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid, you may be able to selectively protonate and extract the pyridazinone into the aqueous phase, leaving non-basic impurities behind. The pyridazinone can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during pyridazinone synthesis.

Problem Potential Cause Proposed Solution & Rationale
Low or No Product Formation Inactive Hydrazine: Hydrazine and its hydrate can degrade over time.Use a fresh bottle of hydrazine hydrate or verify the concentration of your stock solution.
Sterically Hindered Substrates: Bulky substituents on the γ-keto acid or hydrazine can slow down the reaction.Increase the reaction temperature and/or reaction time. Consider using a microwave reactor to accelerate the reaction.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.Carefully check the stoichiometry of your reactants. A slight excess of hydrazine is sometimes used to drive the reaction to completion.
Formation of a Sticky, Oily Product Instead of a Solid Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization.Attempt to purify a small sample by column chromatography to isolate the desired product and identify the impurities by spectroscopic methods (e.g., NMR, MS).
Product is an Oil at Room Temperature: Some pyridazinone derivatives are not solids at room temperature.Confirm the identity of your product using spectroscopic analysis. If it is indeed the correct product, proceed with purification as an oil.
Difficulty in Removing Unreacted Hydrazine Excess Hydrazine Used: Using a large excess of hydrazine can make its removal challenging.Use a minimal excess of hydrazine. Unreacted hydrazine can sometimes be removed by co-evaporation with a high-boiling solvent like toluene or by washing the organic extract with a dilute aqueous acid solution.
Product Decomposes During Workup or Purification Thermal Instability: Some pyridazinone derivatives may be sensitive to high temperatures.Avoid excessive heating during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature). If using column chromatography, run the column efficiently to minimize the time the product spends on the silica gel.
Acid or Base Sensitivity: The product may be unstable under acidic or basic conditions.Perform workup and purification under neutral conditions if possible. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.

Experimental Protocols

General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones from γ-Keto Acids

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the γ-keto acid (1.0 eq) and a suitable solvent (e.g., ethanol or glacial acetic acid, approximately 5-10 mL per gram of keto acid).

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (1.1 - 1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water to the residue to induce precipitation. Collect the solid by filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Process

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction incomplete_reaction Incomplete Reaction monitor_reaction->incomplete_reaction Starting Material Remains side_products Significant Side Products monitor_reaction->side_products Multiple Spots purification_issue Product Loss During Purification monitor_reaction->purification_issue Clean Reaction, Low Isolated Yield optimize_temp_time Optimize Temperature and/or Reaction Time incomplete_reaction->optimize_temp_time optimize_solvent_catalyst Optimize Solvent and/or Catalyst side_products->optimize_solvent_catalyst success Improved Yield optimize_temp_time->success optimize_solvent_catalyst->success review_purification Review Purification Method purification_issue->review_purification review_purification->success

Caption: A flowchart for troubleshooting low yields in pyridazinone synthesis.

General Reaction Mechanism: γ-Keto Acid with Hydrazine

Reaction_Mechanism start_materials γ-Keto Acid + Hydrazine hydrazone Hydrazone Intermediate start_materials->hydrazone Nucleophilic Attack cyclization Intramolecular Cyclization hydrazone->cyclization Tautomerization & Ring Closure dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one cyclization->dihydropyridazinone Dehydration oxidation Oxidation (e.g., Br2/AcOH) dihydropyridazinone->oxidation pyridazinone Pyridazin-3(2H)-one oxidation->pyridazinone

Caption: The general mechanism for pyridazinone synthesis from a γ-keto acid and hydrazine.

Safety Considerations: Handling Hydrazine

Hydrazine and its derivatives are toxic and potentially carcinogenic.[9] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] For detailed safety information, consult the Material Safety Data Sheet (MSDS) for hydrazine.

References

  • Coates, W. J. (1995). A convenient one-pot synthesis of 6-substituted-3(2H)-pyridazinones. Synthetic Communications, 25(11), 1671-1676. [Link]

  • Al-Tel, T. H. (2011). A facile synthesis of novel pyridazinone-based heterocycles as potential antimicrobial agents. Molecules, 16(12), 9886-9904. [Link]

  • Asif, M. (2016). A review on synthetic protocols of pyridazine and pyridazone analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis of new pyridazine derivatives and their applications. Mini-Reviews in Organic Chemistry, 11(3), 338-353. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Synthesis and reactions of some new pyridazinone derivatives and their antimicrobial activity. IL FARMACO, 57(8), 613-618. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1129. [Link]

  • Abdel-Aziem, A., El-Gendy, M. A., & El-Sawy, E. R. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(19), 1735-1760. [Link]

  • El-Sofany, W. I., El-Sawy, E. R., & El-Sayed, A. A. (2019). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 24(19), 3582. [Link]

  • El-Sayed, M. A. A., Abdel-Ghany, H., & El-Sawy, E. R. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 12(45), 29337-29354. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Çevik, U. A., & Sağlık, B. N. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorganic Chemistry, 87, 575-586. [Link]

  • Alex, A., & Chankeshwara, S. V. (2021). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry, 64(10), 6745-6761. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9382, Hydrazine. Retrieved from [Link]

  • LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. In Organic Chemistry (McMurry). Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2018). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Journal of Chemistry, 2018, 1-10. [Link]

  • Rauf, A., Shahzad, S., & Khan, I. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 25(18), 4239. [Link]

  • Hovakimyan, S. A., et al. (2004). Synthesis of Pyridazinone Derivatives. Chemistry of Heterocyclic Compounds, 40(8), 1047-1052. [Link]

  • Gomaa, M. S., et al. (2016). Design and Synthesis of Substituted Pyridazinone-1-Acetylhydrazones as Novel Phosphodiesterase 4 Inhibitors. Archiv der Pharmazie, 349(2), 111-122. [Link]

  • Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178-219. [Link]

  • Wills, B. K., & Garmon, E. H. (2023). Hydrazine. In StatPearls. StatPearls Publishing. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to 2-Substituted 6-Phenyl-3(2H)-Pyridazinones: Evaluating the Landscape for Reproducing Data on 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the published data surrounding the 6-phenyl-3(2H)-pyridazinone scaffold, with a specific fo...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published data surrounding the 6-phenyl-3(2H)-pyridazinone scaffold, with a specific focus on the influence of substitutions at the 2-position. As a Senior Application Scientist, my objective is to offer a field-proven perspective on the existing literature to inform researchers interested in synthesizing and evaluating novel derivatives such as 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride. The reproducibility of published data is a cornerstone of scientific advancement. In the case of this specific compound, the scientific community's ability to reproduce and build upon prior work is predicated on the existence of such work. This guide, therefore, addresses reproducibility by first collating and analyzing the foundational data for this class of molecules and highlighting the critical gaps in the existing literature for the named compound.

The 6-Phenyl-3(2H)-Pyridazinone Core: A Scaffold of Diverse Biological Promise

The pyridazinone ring system is a well-established pharmacophore, with derivatives demonstrating a broad spectrum of biological activities.[1][2] The presence of a phenyl group at the 6-position has been a common feature in many biologically active analogs, contributing to interactions with various biological targets.[1][3] Published research has demonstrated that compounds based on this scaffold exhibit a range of pharmacological effects, including:

  • Cardiovascular Effects: Many 6-phenyl-pyridazinone derivatives have been investigated for their cardiovascular properties, including cardiotonic, antihypertensive, and vasorelaxant activities.[3][4]

  • Anti-inflammatory and Analgesic Activity: The pyridazinone nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] Various 2,6-disubstituted pyridazinones have shown potent cyclooxygenase-2 (COX-2) inhibitory activity.[5]

  • Antimicrobial and Anticancer Potential: The versatility of the pyridazinone scaffold has led to the exploration of its derivatives as antimicrobial and anticancer agents.[6][7]

The diverse biological profile of this scaffold underscores its importance in medicinal chemistry and provides a strong rationale for the synthesis and evaluation of novel derivatives.

The Critical Role of the N-2 Substituent: A Survey of Structure-Activity Relationships

The biological activity of 6-phenyl-3(2H)-pyridazinones is significantly influenced by the nature of the substituent at the 2-position of the pyridazinone ring.[1] This position offers a versatile handle for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

A review of the literature reveals several key trends:

  • Alkyl and Arylalkyl Chains: Simple alkyl and benzyl substitutions at the N-2 position have been shown to be important for anti-inflammatory and analgesic activities.[1]

  • Amide-Containing Side Chains: The introduction of an acetamide side chain at the N-2 position has been reported to enhance analgesic and anti-inflammatory effects with reduced ulcerogenic potential.[1]

  • Heterocyclic Moieties: Incorporation of heterocyclic rings, such as pyrazoles, at the N-2 position has yielded compounds with potent COX-2 inhibitory activity.[5]

  • Piperazinylalkyl Chains: Derivatives bearing an arylpiperazinyl alkyl chain at the N-2 position have been investigated for various pharmacological activities.[1]

The consistent finding across numerous studies is that the N-2 substituent plays a pivotal role in defining the biological activity of the 6-phenyl-pyridazinone scaffold. This provides a strong impetus for exploring novel substitutions at this position, such as the 2-aminoethyl group.

Reproducibility of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride: An Analysis of the Published Record

A thorough search of the scientific literature reveals a critical finding regarding 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride: there is a notable absence of specific, published data on the synthesis, characterization, and biological evaluation of this exact molecule.

This lack of published data has profound implications for the concept of reproducibility. Without a primary source of experimental data, the scientific community cannot undertake direct reproducibility studies. This highlights a significant knowledge gap and, simultaneously, an opportunity for novel research.

For researchers interested in this specific compound, the path forward involves not the reproduction of existing data, but the de novo synthesis, characterization, and biological evaluation of the molecule. The following sections provide a guide for such an endeavor, based on established methodologies for analogous compounds.

Proposed Synthetic and Experimental Workflows

To address the current gap in the literature, a researcher would need to undertake a systematic study of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride. The following experimental plans are proposed based on established methods for similar pyridazinone derivatives.

Synthetic Protocol

The synthesis of the target compound can be envisioned through a two-step process, leveraging common reactions in pyridazinone chemistry.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection and Salt Formation Start 6-Phenyl-3(2H)-pyridazinone Reagent1 2-(Boc-amino)ethyl bromide Base (e.g., K2CO3) Solvent (e.g., DMF) Start->Reagent1 Intermediate tert-butyl (2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl)carbamate Reagent1->Intermediate Reagent2 HCl in Dioxane or Trifluoroacetic Acid Intermediate->Reagent2 Product 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride Reagent2->Product

Caption: Proposed synthetic workflow for 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride.

Detailed Protocol:

  • Step 1: N-Alkylation. To a solution of 6-phenyl-3(2H)-pyridazinone in an appropriate solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) followed by the dropwise addition of 2-(Boc-amino)ethyl bromide. The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The reaction is then worked up by quenching with water and extracting the product with a suitable organic solvent. The crude product is purified by column chromatography.

  • Step 2: Deprotection and Salt Formation. The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dioxane or dichloromethane) and treated with a strong acid such as hydrochloric acid in dioxane or trifluoroacetic acid. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the desired hydrochloride salt.

Characterization Workflow

To ensure the identity and purity of the synthesized compound, a comprehensive characterization is essential.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_physical Physical Properties Compound Synthesized Product NMR 1H and 13C NMR Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR Infrared Spectroscopy Compound->IR HPLC HPLC Analysis Compound->HPLC TLC Thin-Layer Chromatography Compound->TLC MP Melting Point Compound->MP

Caption: Essential characterization workflow for validating the synthesized compound.

Data to be Acquired:

Technique Expected Information
¹H and ¹³C NMR Confirmation of the chemical structure, including the presence of the aminoethyl side chain and the phenylpyridazinone core.
Mass Spectrometry Determination of the molecular weight and confirmation of the elemental composition (High-Resolution Mass Spectrometry).
Infrared Spectroscopy Identification of key functional groups, such as the carbonyl of the pyridazinone ring and the amine group.
HPLC Analysis Assessment of the purity of the final compound.
Melting Point A characteristic physical property that can be used as an indicator of purity.
Biological Evaluation: A Starting Point

Given the diverse activities of the 6-phenyl-pyridazinone scaffold, a tiered approach to biological screening is recommended.

Biological_Evaluation cluster_primary Primary Screening cluster_secondary Secondary Assays (Based on Primary Hits) cluster_tertiary In Vivo Models (If Warranted) Compound Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT on relevant cell lines) Compound->Cytotoxicity TargetScreening Target-Based Assays (e.g., COX-2, PDE, Kinase panels) Compound->TargetScreening CellBased Cell-Based Functional Assays (e.g., anti-inflammatory, vasorelaxant) TargetScreening->CellBased AnimalModels Relevant Animal Models (e.g., Carrageenan-induced paw edema) CellBased->AnimalModels

Caption: A tiered approach for the biological evaluation of the novel compound.

Comparison with Alternatives: A Data-Driven Perspective

Without experimental data for 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, a direct comparison with alternatives is speculative. However, we can create a comparative framework based on published data for other N-2 substituted 6-phenyl-pyridazinones.

Compound/Derivative Class Reported Biological Activity Key Structural Feature Reference
2-Alkyl/Arylalkyl-6-phenyl-pyridazinones Analgesic, Anti-inflammatorySimple alkyl or arylalkyl group at N-2[1]
2-Acetamido-6-phenyl-pyridazinones Analgesic, Anti-inflammatory (low ulcerogenicity)Acetamide side chain at N-2[1]
2-(Pyrazol-1-yl)-6-phenyl-pyridazinones Potent and selective COX-2 inhibitionPyrazole ring at N-2[5]
2-(Morpholin-4-ylmethyl)-6-phenyl-pyridazinone AntihypertensiveMorpholinomethyl group at N-2[4]
2-(2-Aminoethyl)-6-phenyl-pyridazinone (Hypothetical) To be determined. Potential for CNS activity due to the primary amine, or cardiovascular effects.Primary aminoethyl group at N-2.N/A

This table serves as a guide for researchers, illustrating how modifications at the N-2 position have influenced biological outcomes in the past. The introduction of a primary aminoethyl group is a novel modification in this series, and its biological effects remain an open and intriguing question.

Conclusion and Future Directions

The reproducibility of scientific data is paramount. In the case of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, the primary challenge is not the irreproducibility of existing data, but the absence of it. This guide provides a comprehensive review of the broader class of 2-substituted 6-phenyl-pyridazinones, offering a solid foundation for researchers to embark on the synthesis and evaluation of this novel compound.

The proposed synthetic and experimental workflows provide a clear roadmap for generating the initial, crucial data for this molecule. The publication of this data will be a significant contribution to the field, enabling subsequent reproducibility studies and further exploration of the therapeutic potential of this promising class of compounds. It is through such foundational research that the cycle of discovery and validation can truly begin.

References

  • Abida et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Yassin, M. T. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • Fouad, M. A., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • Wang, T., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-646.
  • Cerecetto, H., et al. (1998). Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. Archiv der Pharmazie, 331(1), 3-10.
  • Gouda, M. A., et al. (2022).
  • Abdel-Aziz, M., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(8).
  • Chouha, T., et al. (2022). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Indian Chemical Society, 99(11), 100742.
  • La-Beck, N. M., et al. (2022).
  • Nitta, Y., et al. (1964). [PYRIDAZINE DERIVATIVES. V. SYNTHESIS OF DERIVATIVES OF 6-PHENYL-3(2H)-PYRIDAZINONE]. Chemical & Pharmaceutical Bulletin, 12, 69-73.

Sources

Comparative

A Comparative Guide to the Vasorelaxant Activity of Pyridazinone Derivatives

The relentless pursuit of novel therapeutic agents for cardiovascular diseases, particularly hypertension, has spotlighted the pyridazinone scaffold as a nucleus of significant pharmacological potential.[1][2][3] Derivat...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents for cardiovascular diseases, particularly hypertension, has spotlighted the pyridazinone scaffold as a nucleus of significant pharmacological potential.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable capacity to induce vasorelaxation, a critical physiological response for lowering blood pressure and improving blood flow.[4][5] This guide provides a comparative analysis of the vasorelaxant properties of various pyridazinone derivatives, delving into the experimental methodologies used for their evaluation, dissecting their structure-activity relationships, and elucidating their diverse mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and advance this promising class of cardiovascular agents.

The Experimental Framework: Assessing Vasorelaxant Effects Ex Vivo

To objectively compare the vasorelaxant activity of different compounds, a standardized and reproducible experimental model is paramount. The isolated aortic ring preparation serves as the gold standard in preclinical vascular pharmacology. This ex vivo assay allows for the direct measurement of vascular smooth muscle tension in a highly controlled environment, isolating the tissue from systemic physiological variables.

Core Protocol: Isometric Tension Measurement in Isolated Rat Thoracic Aortic Rings

The causality behind this protocol is to mimic physiological conditions outside the body to reliably measure a compound's direct effect on vascular tone.

Step 1: Tissue Preparation

  • Following ethical guidelines and institutional approval, a male Wistar albino rat is humanely euthanized.

  • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs' solution to maintain tissue viability.

  • Adherent connective and adipose tissues are meticulously removed under a dissecting microscope. The aorta is then cut into rings of 2-4 mm in length.

Step 2: Organ Bath Mounting & Equilibration

  • Aortic rings are mounted between two stainless steel hooks in an organ bath chamber containing Krebs' solution, maintained at 37°C and continuously aerated with carbogen (95% O₂ and 5% CO₂). This aeration is critical for maintaining tissue oxygenation and a stable physiological pH of ~7.4.[6]

  • One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During this period, the Krebs' solution is changed every 15-20 minutes to wash out metabolic waste products.

Step 3: Viability and Endothelial Integrity Check

  • Viability: The functional capacity of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl, 80 mM).[6] A robust contraction indicates healthy, responsive tissue.

  • Endothelial Integrity: After washing out the KCl and allowing the tension to return to baseline, the rings are pre-contracted with a submaximal concentration of an α₁-adrenergic agonist, typically Phenylephrine (PE, ~1 µM).[6] Once a stable plateau of contraction is achieved, Acetylcholine (ACh, ~10 µM) is added. A relaxation of >80% indicates the presence of a functional endothelium.[6] This step is crucial, as the endothelium is the source of key vasodilators like nitric oxide (NO). For studies on endothelium-independent mechanisms, the endothelium can be mechanically removed at the start.

Step 4: Generation of Dose-Response Curves

  • After confirming endothelial integrity, the rings are washed again to return to baseline tension.

  • A stable contraction is re-established with the same concentration of PE.

  • The pyridazinone derivative being tested is then added to the bath in a cumulative manner, with concentrations increasing in a logarithmic fashion (e.g., 1 nM to 100 µM).

  • The resulting relaxation at each concentration is recorded until a maximal effect is achieved or the highest concentration is reached.

Step 5: Data Analysis

  • The relaxation at each concentration is expressed as a percentage of the maximum possible relaxation from the pre-contracted tone.

  • These data are plotted to generate a dose-response curve, from which key parameters like the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal relaxation effect) are calculated. A lower EC₅₀ value signifies higher potency.

Experimental Workflow Diagram

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_test Viability & Integrity Testing cluster_exp Experiment Aorta Aorta Excision Rings Cut into 2-4 mm Rings Aorta->Rings Mount Mount Rings in Organ Bath (Krebs', 37°C, Carbogen) Equilibrate Equilibrate (60-90 min) under resting tension Mount->Equilibrate Viability Viability Check (80 mM KCl) PreContract Pre-contraction (Phenylephrine) Viability->PreContract EndoCheck Endothelium Integrity (Acetylcholine) PreContract->EndoCheck ReContract Re-establish Contraction (Phenylephrine) EndoCheck->ReContract AddDrug Cumulative Addition of Pyridazinone Derivative ReContract->AddDrug Record Record Isometric Tension AddDrug->Record Analysis Data Analysis (% Relaxation, EC₅₀, Eₘₐₓ) Record->Analysis

Caption: Workflow for assessing vasorelaxant activity.

Comparative Performance: A Quantitative Look at Pyridazinone Derivatives

The structural modifications of the pyridazinone core have a profound impact on vasorelaxant potency and efficacy. Numerous studies have synthesized novel series of these compounds and compared their activity against established vasodilators like hydralazine, nitroglycerin, and prazosin.

The data presented below, synthesized from multiple independent studies, illustrates the structure-activity relationships (SAR) that govern the vasorelaxant effects of these compounds. A consistent finding is that many newly synthesized pyridazinone derivatives exhibit significantly greater potency than the benchmark drug hydralazine.[4][6]

Table 1: Comparative Vasorelaxant Activity of Selected Pyridazinone Derivatives on Rat Aorta

Compound IDKey Structural FeaturesEC₅₀ (µM)Max. Relaxation (Eₘₐₓ %)Reference Drug (EC₅₀, µM)Source
Series 1 6-phenyl-pyridazinone with nitro substitution0.0025 - 0.0254 >95%Hydralazine (18.210)[6]
Series 1 6-phenyl-pyridazinone with bromo substitution0.2552 - 0.7964Not specifiedHydralazine (18.210)[6]
Series 1 6-phenyl-pyridazinone with methyl substitution>1 (less active)Not specifiedHydralazine (18.210)[6]
Compound 16 Pyridazinone-based carboxylic acid0.339 Not specifiedHydralazine (18.210)[4]
Compound 18 4-methoxyphenyl hydrazide derivative1.204 Not specifiedHydralazine (18.210)[4]
Compound 5a 6-fluoroarylpyridazinone derivative0.250 Not specifiedPrazosin (0.487)[4][7]
Compound 9 Amide derivative at position 20.051 Not specifiedNot specified[4]
Compound 4k Phenyl thiosemicarbazide at position 20.111092.26%Diazoxide (19.5)[6]
Reference Nitroglycerin0.182495.58%-[6]
Key Insights from Structure-Activity Relationship (SAR) Studies:
  • Substitution at the 6-position is critical: The nature of the aryl group at the 6-position of the pyridazinone ring dramatically influences activity. Electron-withdrawing groups, particularly nitro groups (NO₂), on this phenyl ring consistently lead to compounds with exceptionally high potency (EC₅₀ values in the nanomolar range), far exceeding that of hydralazine.[6] In contrast, electron-donating groups like methyl (CH₃) tend to decrease activity.

  • Modifications at the 2-position modulate activity: The substituent on the nitrogen at the 2-position also plays a key role. For instance, certain amide derivatives have shown very high potency.[4] In other series, an unsubstituted thiosemicarbazide moiety at this position conferred higher activity than phenyl or cyclohexyl substituents.[6]

  • Hybridization shows promise: The design of hybrid molecules incorporating the pyridazinone core has yielded derivatives with potent vasorelaxant effects, often superior to the parent compounds they are based on.[6]

Unraveling the Mechanisms of Action

Pyridazinone derivatives induce vasorelaxation through multiple, often overlapping, signaling pathways. They can act indirectly by stimulating the release of vasodilators from the endothelium or act directly on the vascular smooth muscle cells.

A. Endothelium-Dependent Mechanism: The Nitric Oxide Pathway

A primary mechanism for many potent pyridazinone derivatives involves the endothelial nitric oxide (NO) signaling pathway.[6][8] NO is a critical gaseous signaling molecule that regulates vascular tone.[9][10][11]

The cascade is as follows:

  • eNOS Stimulation: The pyridazinone derivative interacts with the endothelial cells lining the blood vessel, leading to the activation of endothelial nitric oxide synthase (eNOS).

  • NO Production: eNOS synthesizes NO from the amino acid L-arginine.[11]

  • sGC Activation: NO rapidly diffuses from the endothelium into the adjacent vascular smooth muscle cells, where it binds to and activates the enzyme soluble guanylate cyclase (sGC).[12]

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12]

  • Smooth Muscle Relaxation: The elevation in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This ultimately leads to the dephosphorylation of myosin light chains and a decrease in intracellular calcium (Ca²⁺) concentration, causing the smooth muscle to relax and the blood vessel to dilate.[12]

Experimental validation for this mechanism comes from studies showing that the vasorelaxant effect of these compounds is significantly reduced in aortic rings where the endothelium has been removed, or when the rings are pre-treated with an eNOS inhibitor. Furthermore, some of the most potent compounds have been shown to directly increase the expression of eNOS mRNA and elevate the aortic content of NO.[6]

G cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell PDZ Pyridazinone Derivative eNOS eNOS PDZ->eNOS stimulates NO_endo Nitric Oxide (NO) eNOS->NO_endo produces LArg L-Arginine LArg->eNOS NO_smc Nitric Oxide (NO) NO_endo->NO_smc diffuses sGC sGC NO_smc->sGC activates GTP GTP cGMP cGMP GTP->cGMP converts PKG PKG cGMP->PKG activates Relax Vasorelaxation PKG->Relax leads to

Caption: The Nitric Oxide (NO) / cGMP signaling pathway.

B. Direct Mechanisms on Vascular Smooth Muscle

Pyridazinone derivatives can also bypass the endothelium and act directly on vascular smooth muscle cells through several mechanisms.

  • Inhibition of Phosphodiesterases (PDEs): Certain pyridazinone derivatives function as inhibitors of phosphodiesterase enzymes, particularly PDE3 and PDE5.[4][13] These enzymes are responsible for the degradation of the second messengers cAMP and cGMP. By inhibiting their breakdown, these compounds cause an accumulation of cAMP and/or cGMP within the smooth muscle cell, potentiating the relaxation pathways they control.[4]

  • Modulation of Ion Channels:

    • Potassium (K⁺) Channel Opening: The opening of K⁺ channels, such as ATP-sensitive K⁺ (Kₐₜₚ) channels, causes an efflux of K⁺ ions from the cell.[1][14] This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels, reduces Ca²⁺ influx, and promotes relaxation.[15]

    • Calcium (Ca²⁺) Channel Blockade: Some derivatives may act as L-type calcium channel blockers, directly preventing the influx of extracellular Ca²⁺ that is essential for initiating and maintaining smooth muscle contraction.[5][16]

  • Inhibition of Intracellular Ca²⁺ Release: A mechanism proposed for hydralazine and related pyridazinone structures is the inhibition of inositol triphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum.[6] This action prevents the sharp increase in cytosolic Ca²⁺ needed to trigger the contractile machinery.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular PDZ Pyridazinone Derivative K_channel K⁺ Channel PDZ->K_channel Opens (+) (Hyperpolarization) Ca_channel Ca²⁺ Channel PDZ->Ca_channel Blocks (-) (↓ Ca²⁺ Influx) PDE PDE Enzyme PDZ->PDE Inhibits (-) (↑ cGMP/cAMP) SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) PDZ->SR Inhibits (-) (↓ Ca²⁺ Release) Relax Vasorelaxation K_channel->Relax Ca_channel->Relax PDE->Relax SR->Relax

Caption: Direct mechanisms of action on smooth muscle cells.

Conclusion and Future Outlook

The pyridazinone scaffold represents a highly versatile and promising platform for the development of novel vasorelaxant agents. The extensive body of research demonstrates that targeted chemical modifications can yield derivatives with potencies far exceeding those of older drugs like hydralazine.

The comparative data clearly indicate that these compounds can elicit their powerful vasorelaxant effects through a rich variety of molecular mechanisms. These include both endothelium-dependent pathways, primarily through the stimulation of NO production, and direct actions on vascular smooth muscle, such as PDE inhibition and modulation of critical ion channels. This mechanistic diversity provides a significant advantage, offering multiple avenues for therapeutic intervention in hypertension and other cardiovascular disorders.

Future research should focus on designing derivatives with enhanced selectivity for specific molecular targets to optimize therapeutic efficacy while minimizing potential off-target side effects. The continued exploration of structure-activity relationships, guided by the robust experimental framework outlined here, will undoubtedly lead to the discovery of next-generation pyridazinone-based drugs for the management of cardiovascular disease.

References

  • El-Gamal, M. I., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. Available at: [Link]

  • Gaber, M., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dal Piaz, V., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. Available at: [Link]

  • Singh, T., et al. (2013). Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Ismail, M. M. F., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal Chemistry. Available at: [Link]

  • Hassan, A., et al. (2022). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Abouzid, K., et al. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • George, R. F., & Saleh, D. O. (2016). Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kruk, J., et al. (2019). Role of Nitric Oxide in the Cardiovascular and Renal Systems. International Journal of Molecular Sciences. Available at: [Link]

  • Yilmaz, M. I., et al. (2021). The role of potassium channels on vasorelaxant effects of elabela in rat thoracic aorta. Bratislava Medical Journal. Available at: [Link]

  • Shiva, S. (2013). Therapeutic Potential of the Nitrite-Generated NO Pathway in Vascular Dysfunction. Frontiers in Physiology. Available at: [Link]

  • Kumar, D., & Carron, R. (2013). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Cardiovascular & Hematological Agents in Medicinal Chemistry. Available at: [Link]

  • Tadesse, S., et al. (2018). Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group. Medicinal Chemistry. Available at: [Link]

  • Villalobos-García, D., et al. (2023). Vasorelaxant Activity of Salvia hispanica L.: Involvement of the Nitric Oxide Pathway in Its Pharmacological Mechanism. Plants. Available at: [Link]

  • Imenshahidi, M., et al. (2012). Synthesis and Vasorelaxant Effect of 9-aryl-1,8-acridinediones as Potassium Channel Openers in Isolated Rat Aorta. Iranian Journal of Basic Medical Sciences. Available at: [Link]

  • Smiljic, S., et al. (2014). The role of NO in the vasorelaxation of blood vessels. Medicinski Glasnik. Available at: [Link]

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2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride
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